RG7388
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[[3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29Cl2F2N3O4/c1-30(2,3)14-24-31(15-36,19-10-9-17(32)13-21(19)34)25(18-6-5-7-20(33)26(18)35)27(38-24)28(39)37-22-11-8-16(29(40)41)12-23(22)42-4/h5-13,24-25,27,38H,14H2,1-4H3,(H,37,39)(H,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTXCJFHQKSQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29Cl2F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of RG7388 (Idasanutlin) in p53 Wild-Type Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7388, also known as idasanutlin, is a second-generation, potent, and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] In cancer cells harboring wild-type p53, the function of this critical tumor suppressor is often abrogated by overexpression of its primary negative regulator, Mouse Double Minute 2 homolog (MDM2).[3] MDM2, an E3 ubiquitin ligase, binds to p53, promoting its ubiquitination and subsequent proteasomal degradation, thereby suppressing its activity.[3] this compound is designed to disrupt this interaction, leading to the reactivation of p53 and the induction of its downstream tumor-suppressive functions. This guide provides a detailed technical overview of the mechanism of action of this compound in p53 wild-type cells, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound competitively binds to the p53-binding pocket on the MDM2 protein with high affinity, effectively blocking the p53-MDM2 interaction.[2][4] This disruption prevents MDM2-mediated ubiquitination and degradation of p53, leading to the stabilization and accumulation of functional p53 protein within the cell.[5][6] The elevated levels of active p53 then transcriptionally activate a cascade of downstream target genes involved in cell cycle arrest and apoptosis.[4][5]
The primary outcomes of p53 reactivation by this compound in wild-type p53 cancer cells are:
-
Cell Cycle Arrest: Activated p53 induces the expression of cyclin-dependent kinase inhibitors, most notably p21 (CDKN1A), which leads to a G1 phase cell cycle arrest.[5][6] This provides time for DNA repair or, if the damage is too severe, commitment to apoptosis.
-
Apoptosis: p53 transactivates several pro-apoptotic genes of the BCL-2 family, including PUMA (BBC3) and BAX, which initiate the intrinsic mitochondrial apoptotic pathway.[4][7] Additionally, p53 can upregulate the expression of death receptors like DR5 (TNFRSF10B), engaging the extrinsic apoptotic pathway.[4][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on MDM2 binding, cell viability, and the expression of key p53 target genes in various p53 wild-type cancer cell lines.
Table 1: this compound Binding Affinity and Cellular Potency
| Parameter | Value | Cell Line/Assay Condition | Reference |
| MDM2 Binding IC50 | ~6 nM | HTRF Binding Assay | [8] |
| GI50 (Growth Inhibition) | 0.01 µM | SJSA-1 (Osteosarcoma) | [9] |
| 0.01 µM | HCT-116 (Colon Carcinoma) | [8][9] | |
| 0.043 µM | U-2 OS (Osteosarcoma) | [3] | |
| 0.092 µM | MCF-7 (Breast Adenocarcinoma) | [3] | |
| ~0.03 µM | Average of 3 wt-p53 cell lines | [9] |
Table 2: this compound-Induced Changes in mRNA Expression of p53 Target Genes
| Gene | Cell Line | Treatment | Fold Increase (mRNA) | Reference |
| MDM2 | CLL | 3 µM this compound, 6h | 7.8 | [7] |
| PUMA (BBC3) | CLL | 3 µM this compound, 6h | 7.0 | [7] |
| SH-SY5Y | Not Specified | Significant | [4] | |
| BAX | CLL | 3 µM this compound, 6h | 4.5 | [7] |
| SH-SY5Y | Not Specified | Significant | [4] | |
| p21 (CDKN1A) | CLL | 3 µM this compound, 6h | 3.3 | [7] |
| SH-SY5Y | Not Specified | Significant | [4] | |
| DR5 | CLL | 3 µM this compound, 6h | 4.9 | [7] |
| SH-SY5Y | Not Specified | Significant | [4] | |
| GADD45 | SH-SY5Y | Not Specified | Significant | [4] |
Table 3: this compound-Induced Changes in Protein Expression of p53 Pathway Components
| Protein | Cell Line | Treatment | Fold Increase (Protein) | Reference |
| p53 | B-cell lines | 1x IC50 this compound, 24h | Normalized increase | [5] |
| U-2 OS, SJSA-1, MCF-7 | 0.05 µM this compound, 8-24h | Strong increase | [3][6] | |
| p21 | B-cell lines | 1x IC50 this compound, 24h | Normalized increase | [5] |
| U-2 OS, SJSA-1, MCF-7 | 0.05 µM this compound, 8-24h | Potent increase | [3][6] | |
| MDM2 | B-cell lines | 1x IC50 this compound, 24h | Normalized increase | [5] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in p53 Wild-Type Cells
Caption: this compound inhibits MDM2, leading to p53 stabilization and activation of downstream pathways.
Experimental Workflow: Co-Immunoprecipitation to Validate Disruption of MDM2-p53 Interaction
Caption: Workflow for Co-IP to assess the this compound-mediated disruption of the MDM2-p53 interaction.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
This protocol is designed to assess the in-cell interaction between MDM2 and p53 and its disruption by this compound.
Materials:
-
p53 wild-type cells
-
This compound (Idasanutlin)
-
Vehicle control (e.g., DMSO)
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors.[1]
-
Anti-p53 antibody for immunoprecipitation (e.g., mouse monoclonal DO-1 clone).[1]
-
Control IgG (from the same species as the IP antibody).[1]
-
Protein A/G magnetic beads.
-
Anti-MDM2 antibody for Western blotting.
-
Anti-p53 antibody for Western blotting.
-
2x Laemmli sample buffer.
Procedure:
-
Cell Treatment: Plate p53 wild-type cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in ice-cold Co-IP Lysis/Wash Buffer. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cleared lysate).
-
Protein Quantification: Determine the protein concentration of the cleared lysate using a BCA or Bradford assay.
-
Immunoprecipitation:
-
Take an aliquot of the lysate to serve as the "input" control.
-
To 1 mg of total protein, add 2-4 µg of anti-p53 antibody (or control IgG). Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add 30 µL of pre-washed Protein A/G beads and incubate for another 2 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand. Wash the beads three times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer.
-
Elution: After the final wash, remove all residual buffer. Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Western Blotting: Pellet the beads and load the supernatant onto an SDS-PAGE gel along with the input samples. Perform standard Western blotting procedures, probing separate membranes with anti-MDM2 and anti-p53 antibodies.
Western Blotting for p53 Pathway Proteins
Materials:
-
Treated cell lysates (as prepared for Co-IP or separately)
-
Primary antibodies: anti-p53, anti-p21, anti-PUMA, anti-BAX, anti-MDM2, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
Procedure:
-
Protein Quantification and Sample Preparation: Determine protein concentration of lysates. Prepare samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Protein Transfer: Separate protein samples on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again with TBST.
-
Signal Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using a digital imaging system.
-
Quantification: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for p53 Target Genes
Materials:
-
Treated cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green Master Mix
-
qPCR primers for target genes (e.g., CDKN1A, BBC3/PUMA, BAX, MDM2) and a housekeeping gene (e.g., GAPDH).
Example Primer Sequences:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| CDKN1A (p21) | AGGGGACAGCAGAGGAAG | GCGTTTGGAGTGGTAGAAATCTG | [10] |
| BBC3 (PUMA) | GGAGGGTCCTGTACAATCTC | GTGCAGGCACCTAATTGGG | [11] |
| BAX | GGCAACTTCAACTGGGGC | CCACCCTGGTCTTGGATCC | [11] |
| MDM2 | TGTTTGGCGTGCCAAGCTTCTC | CACAGATGTACCTGAGTCCGATG | [12] |
| GAPDH | GCACCACCAACTGCTTAG | GCAGGGATGATGTTCTGG | [11] |
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated and control cells. Synthesize cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions with SYBR Green Master Mix, cDNA, and forward and reverse primers for each gene of interest.
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Fluorescence Polarization (FP) Assay for MDM2-p53 Binding
This in vitro assay measures the binding of a fluorescently labeled p53-derived peptide to the MDM2 protein and its competitive inhibition by this compound.
Materials:
-
Recombinant human MDM2 protein (N-terminal domain)
-
Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled SQETFSDLWKLLPEN-NH2).[13]
-
This compound
-
FP Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.02 mg/ml BSA.[9]
-
384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in FP Assay Buffer. Prepare a solution of MDM2 protein and the fluorescent p53 peptide in FP Assay Buffer.
-
Assay Setup: In a 384-well plate, add the this compound dilutions. Then, add the MDM2/fluorescent peptide solution. The final concentrations should be optimized, for example, 1 µM MDM2 and 50 nM peptide.[13] Include controls for 0% inhibition (MDM2 + peptide, no inhibitor) and 100% inhibition (peptide only, no MDM2).
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 10-60 minutes) to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 531 nm excitation and 595 nm emission for Rhodamine).
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound (idasanutlin) represents a targeted therapeutic strategy for cancers that retain wild-type p53. Its mechanism of action is centered on the potent and selective inhibition of the MDM2-p53 interaction, leading to the restoration of p53's tumor-suppressive functions. This guide has provided a comprehensive overview of this mechanism, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued investigation and development of p53-reactivating cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolonged Idasanutlin (this compound) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Splicing Modulation Results in Aberrant Isoforms and Protein Products of p53 Pathway Genes and the Sensitization of B Cells to Non-Genotoxic MDM2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Regulation of the Cyclin-dependent Kinase Inhibitor 1A Gene (CDKN1A) by the Repressor BOZF1 through Inhibition of p53 Acetylation and Transcription Factor Sp1 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Noxa and Puma genes regulated by hTERT promoter can mitigate growth and induce apoptosis in hepatocellular carcinoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
The Binding Affinity of Idasanutlin to MDM2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of Idasanutlin, a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein. By disrupting the MDM2-p53 protein-protein interaction, Idasanutlin reactivates the tumor suppressor p53 pathway, making it a promising therapeutic agent in oncology. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for its determination, and a visual representation of the relevant biological pathways and experimental workflows.
Core Concepts: The p53-MDM2 Interaction and its Inhibition
The tumor suppressor protein p53 plays a critical role in maintaining cellular integrity by orchestrating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. MDM2 is the primary negative regulator of p53. It acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation, and also directly inhibits p53's transcriptional activity.[1][2] In many cancers, MDM2 is overexpressed, leading to the functional inactivation of wild-type p53 and promoting tumor growth.[1]
Idasanutlin is a second-generation MDM2 inhibitor that belongs to the nutlin class of compounds.[3][4][5] It is designed to mimic the key interactions of p53 with MDM2, specifically by occupying the hydrophobic pocket on MDM2 where p53 binds. This competitive binding restores p53 function, leading to the induction of apoptosis and cell cycle arrest in cancer cells with wild-type p53.[3][6][7]
Quantitative Binding Affinity of Idasanutlin to MDM2
The binding affinity of Idasanutlin to MDM2 has been quantified using various biophysical and biochemical assays. The most commonly reported metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of Idasanutlin required to inhibit 50% of the MDM2-p53 interaction.
| Parameter | Value | Assay Method | Reference |
| IC50 | 6 nM | Binding Assay | [8] |
| Cell Proliferation IC50 | 30 nM | Cancer Cell Lines | [9] |
| Binding Affinity (Kd) of a radiolabeled Idasanutlin analogue | 128 nM | Saturation Binding Assay | |
| Binding Free Energy (ΔG) | -3.19 kcal/mol | Computational (MM/PBSA) |
Experimental Protocols for Determining Binding Affinity
The determination of the binding affinity of small molecules like Idasanutlin to their protein targets is crucial for drug development. The following are detailed methodologies for key experiments used to quantify the Idasanutlin-MDM2 interaction.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput method for measuring protein-protein interactions and their inhibition. The assay measures the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.
Principle: In the context of the Idasanutlin-MDM2 interaction, a recombinant MDM2 protein is typically labeled with a donor fluorophore (e.g., Europium cryptate), and a peptide derived from the p53 transactivation domain is labeled with an acceptor fluorophore (e.g., XL665 or a fluorescent tracer). When MDM2 and the p53 peptide interact, the donor and acceptor are brought close together, resulting in a high FRET signal. Idasanutlin competes with the p53 peptide for binding to MDM2, disrupting the interaction and leading to a decrease in the FRET signal in a dose-dependent manner.
Detailed Methodology (Representative Protocol):
-
Reagents and Buffers:
-
Recombinant human MDM2 protein (amino acids 1-118), GST-tagged.
-
Biotinylated p53 peptide (e.g., Biotin-p53 (15-29)).
-
Europium cryptate-labeled anti-GST antibody (donor).
-
Streptavidin-XL665 (acceptor).
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Idasanutlin is serially diluted in DMSO and then in assay buffer.
-
-
Assay Procedure:
-
All steps are performed in a low-volume 384-well plate.
-
Add 2 µL of serially diluted Idasanutlin or DMSO (control) to the wells.
-
Add 4 µL of a pre-mixed solution of GST-MDM2 and Biotin-p53 peptide to each well. The final concentrations are typically in the low nanomolar range, optimized for a robust signal window.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of a pre-mixed solution of Eu-anti-GST and Streptavidin-XL665 to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
The plate is read on a TR-FRET-compatible plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 620 nm (for the donor) and 665 nm (for the acceptor).
-
The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor emission.
-
The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the Idasanutlin concentration and fitting the data to a four-parameter logistic equation.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions.
Principle: One of the interacting molecules (the ligand, e.g., MDM2) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., Idasanutlin) is flowed over the surface in a microfluidic channel. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
Detailed Methodology (Representative Protocol):
-
Immobilization of MDM2:
-
A CM5 sensor chip is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Recombinant human MDM2 protein is diluted in 10 mM sodium acetate (B1210297) buffer, pH 5.0, and injected over the activated surface to achieve an immobilization level of approximately 5000-10000 RU.
-
The surface is then deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without the immobilization of MDM2 to subtract non-specific binding.
-
-
Binding Analysis:
-
Running Buffer: HBS-EP+ (10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Idasanutlin is serially diluted in the running buffer containing a small percentage of DMSO (e.g., 1-5%) to ensure solubility.
-
A series of Idasanutlin concentrations are injected over the MDM2 and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
The association phase is monitored for a set time (e.g., 120 seconds), followed by a dissociation phase where only running buffer is flowed over the surface (e.g., 300 seconds).
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.
Principle: A solution of the ligand (Idasanutlin) is titrated into a solution of the protein (MDM2) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured. As the protein becomes saturated with the ligand, the heat change per injection diminishes.
Detailed Methodology (Representative Protocol):
-
Sample Preparation:
-
Recombinant human MDM2 protein is extensively dialyzed against the ITC buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Idasanutlin is dissolved in the same dialysis buffer. A small amount of DMSO may be necessary for solubility, and the same concentration of DMSO must be present in the MDM2 solution to minimize heat of dilution effects.
-
The concentrations are precisely determined. Typically, the MDM2 concentration in the cell is in the range of 10-50 µM, and the Idasanutlin concentration in the syringe is 10-20 fold higher.
-
-
Titration:
-
The MDM2 solution is loaded into the sample cell, and the Idasanutlin solution is loaded into the injection syringe.
-
The experiment is performed at a constant temperature (e.g., 25°C).
-
A series of small injections (e.g., 2-5 µL) of Idasanutlin are made into the MDM2 solution with a defined spacing between injections to allow the system to return to thermal equilibrium.
-
-
Data Analysis:
-
The heat change for each injection is integrated to generate a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of ligand to protein.
-
The isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding are then calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway, a typical experimental workflow for identifying inhibitors, and the logical relationship between different binding affinity constants.
Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of action of Idasanutlin.
Caption: A typical experimental workflow for the identification and characterization of MDM2 inhibitors.
Caption: The logical relationship between different binding affinity constants.
References
- 1. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MDM2-mediated suppression of p53 with idasanutlin: a promising therapeutic approach for acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AID 1258608 - Time Resolved Fluorescence Energy Transfer (TR-FRET) Assay: The inhibition of p53-MDM2 and p53-MDM4 interactions is measured by time resolved fluorescence energy transfer (TR-FRET). Fluorescence energy transfer (or Foerster resonance energy transfer) describes an energy transfer between donor and acceptor fluorescent molecules. For this assay, human MDM2 protein (amino acids 2-188) and human MDM4 protein (amino acids 2-185), tagged with a C-terminal biotin moiety, are used in combination with a Europium labeled streptavidin (Perkin Elmer, Inc., Waltham, MA, USA) serving as the donor fluorophore. The p53 derived, Cy5 labeled peptide Cy5-TFSDLWKLL (p53 aa18-26) is the energy acceptor. Upon excitation of the donor molecule at 340nm, binding interaction between MDM2 or MDM4 and the p53 peptide induces energy transfer and enhanced response at the acceptor emission wavelength at 665 nm. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. MDM2 Antagonist Idasanutlin Reduces HDAC1/2 Abundance and Corepressor Partners but Not HDAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Rise of a p53 Activator: A Technical Guide to the Discovery and Development of RG7388 (Idasanutlin)
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive technical overview of the discovery, development, and mechanism of action of RG7388 (Idasanutlin), a second-generation MDM2 inhibitor. Through a curated compilation of preclinical and clinical data, detailed experimental protocols, and visual representations of key biological pathways and workflows, this document serves as a vital resource for professionals in the field of oncology drug development.
Introduction: Reviving the Guardian of the Genome
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the moniker "the guardian of the genome." In response to cellular stress, such as DNA damage, p53 can halt the cell cycle to allow for repair or, if the damage is too severe, initiate programmed cell death (apoptosis). However, in many cancers where p53 itself is not mutated, its function is often abrogated by its negative regulator, Mouse Double Minute 2 homolog (MDM2). MDM2 binds to p53, targeting it for degradation and effectively silencing its tumor-suppressing activities.
The discovery of small molecules that can inhibit the p53-MDM2 interaction has been a significant advancement in cancer therapy. This compound (Idasanutlin) emerged as a potent and selective second-generation MDM2 inhibitor, developed to improve upon the potency and pharmacokinetic profile of its predecessor, RG7112.[1][2] This guide delves into the scientific journey of Idasanutlin (B612072), from its chemical synthesis to its evaluation in clinical trials.
Discovery and Medicinal Chemistry
Idasanutlin was developed through a focused medicinal chemistry effort to optimize the nutlin class of MDM2 inhibitors.[3] The goal was to create a compound with enhanced potency, selectivity, and oral bioavailability.
Chemical Synthesis
The industrial synthesis of Idasanutlin has been achieved through a concise and asymmetric process. A key step in its manufacture is a Cu(I)-catalyzed [3+2] asymmetric cycloaddition, which efficiently constructs the highly congested pyrrolidine (B122466) core containing four contiguous stereocenters. This optimized process has enabled the production of Idasanutlin on a kilogram scale.
Mechanism of Action: Restoring p53 Function
Idasanutlin functions by competitively binding to the p53-binding pocket of MDM2, thereby disrupting the p53-MDM2 interaction.[4] This inhibition prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilization and accumulation of p53 in the nucleus leads to the transcriptional activation of its downstream target genes, such as CDKN1A (p21) and PUMA, which in turn mediate cell cycle arrest and apoptosis, respectively.[5]
Signaling Pathway of Idasanutlin Action
Caption: Idasanutlin inhibits MDM2, leading to p53 stabilization and activation of downstream pathways.
Preclinical Development
A robust preclinical data package supported the clinical development of Idasanutlin, demonstrating its potent anti-tumor activity in various cancer models.
In Vitro Activity
Idasanutlin has demonstrated potent inhibition of the p53-MDM2 interaction and cancer cell proliferation in numerous in vitro assays.
Table 1: In Vitro Potency of Idasanutlin
| Assay Type | Metric | Value | Reference |
| p53-MDM2 Binding (HTRF) | IC50 | 6 nM | [4][6] |
| Cell Proliferation (MTT) | IC50 | 0.03 µM | [6] |
| Cell Line Specific IC50 Values (MTT Assay, 72h) | |||
| SJSA-1 (Osteosarcoma) | IC50 | ~1 µM | [2] |
| HCT-116 (Colorectal Cancer) | IC50 | ~1 µM | [2] |
| NCI-H460 (Lung Cancer) | IC50 | ~1 µM | [2] |
| A549 (Lung Cancer) | IC50 | ~15-45 µM | [2] |
In Vivo Efficacy
Idasanutlin has shown significant tumor growth inhibition in various xenograft models of human cancers. In an SJSA-1 osteosarcoma xenograft model, oral administration of Idasanutlin at 25 mg/kg resulted in tumor growth inhibition and regression.[7]
Experimental Workflow for a Xenograft Study
Caption: Workflow for assessing the in vivo efficacy of Idasanutlin in a xenograft mouse model.
Pharmacokinetics
Preclinical pharmacokinetic studies in animal models have characterized the absorption, distribution, metabolism, and excretion (ADME) properties of Idasanutlin. These studies were crucial for determining the appropriate dosing regimens for clinical trials.
Table 2: Preclinical Pharmacokinetic Parameters of Idasanutlin in Mice (Single Oral Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) |
| 25 | ~1500 | ~4 | ~12000 | ~6 |
Note: The values in this table are approximate and can vary based on the specific study design and animal strain.
Clinical Development
Idasanutlin has been evaluated in multiple clinical trials for both solid and hematological malignancies.
Phase I Studies
Initial Phase I trials were conducted to determine the maximum tolerated dose (MTD), safety profile, pharmacokinetics, and pharmacodynamics of Idasanutlin in patients with advanced solid tumors. These studies explored different dosing schedules, including once-daily and intermittent regimens.[8]
Table 3: Clinical Pharmacokinetic Parameters of Idasanutlin in a Phase I Study
| Dosing Regimen | Cmax (ng/mL) | AUC0-12h (ng*hr/mL) |
| Once Daily (QD x 5 days) | Variable, dose-dependent | Variable, dose-dependent |
| Once Weekly (QW x 3) | Variable, dose-dependent | Variable, dose-dependent |
Note: Exposure was found to be approximately dose-proportional at lower doses.[8]
Combination Therapies and Key Clinical Trials
This Phase III, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of Idasanutlin in combination with cytarabine (B982) in adult patients with relapsed or refractory acute myeloid leukemia (AML).[9][10][11][12]
Table 4: Efficacy Results from the MIRROS Trial (TP53 Wild-Type Population)
| Outcome | Idasanutlin + Cytarabine | Placebo + Cytarabine |
| Median Overall Survival | 8.3 months | 9.1 months |
| Complete Remission (CR) Rate | 20.3% | 17.1% |
| Overall Response Rate (ORR) | 38.8% | 22.0% |
While the primary endpoint of overall survival was not met, the combination did show a higher overall response rate.[9][11]
A Phase Ib trial investigated the combination of Idasanutlin with the BCL2 inhibitor venetoclax (B612062) in patients with relapsed/refractory AML.[1][13][14][15][16]
Table 5: Efficacy Results of Idasanutlin and Venetoclax Combination in R/R AML
| Patient Population | Outcome | Value |
| Overall | Composite Complete Remission (CRc) | 26.0% |
| At Recommended Phase 2 Doses | Composite Complete Remission (CRc) | 34.3% |
| Patients with IDH1/2 mutations | Composite Complete Remission (CRc) | 50.0% |
| Patients with RUNX1 mutations | Composite Complete Remission (CRc) | 45.0% |
The combination demonstrated encouraging efficacy, particularly in certain molecularly defined subgroups.[15][16]
Safety and Tolerability
The most common adverse events observed with Idasanutlin treatment, both as a monotherapy and in combination, are primarily gastrointestinal and hematological. These include diarrhea, nausea, vomiting, and myelosuppression (e.g., thrombocytopenia and neutropenia).[8][9]
Mechanisms of Resistance
The development of resistance is a significant challenge in cancer therapy. For MDM2 inhibitors like Idasanutlin, the primary mechanism of acquired resistance is the emergence of mutations in the TP53 gene. These mutations can either be selected from pre-existing clones or arise de novo during treatment.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the evaluation of Idasanutlin.
p53-MDM2 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is used to quantify the in vitro binding affinity of compounds to the p53-MDM2 complex.
Principle: The assay is a competitive binding format. A fluorescently labeled p53-derived peptide and an antibody against a tag on the MDM2 protein (also fluorescently labeled) are used. When the p53 peptide is bound to MDM2, the two fluorophores are in close proximity, resulting in a high FRET (Förster Resonance Energy Transfer) signal. An inhibitor like Idasanutlin will compete with the p53 peptide for binding to MDM2, leading to a decrease in the FRET signal.
Brief Protocol:
-
Add test compound (e.g., Idasanutlin) at various concentrations to a microplate.
-
Add a solution containing GST-tagged MDM2 protein and a biotinylated p53 peptide.
-
Incubate to allow for binding.
-
Add HTRF detection reagents: Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665.
-
Incubate to allow for detection reagent binding.
-
Read the fluorescence at two wavelengths (e.g., 620 nm and 665 nm) and calculate the HTRF ratio.
-
Plot the HTRF ratio against the compound concentration to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Brief Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of Idasanutlin for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[17][18]
Apoptosis (Annexin V) Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. A viability dye, such as propidium (B1200493) iodide (PI), is also included to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Brief Protocol:
-
Treat cells with Idasanutlin to induce apoptosis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
Western Blotting for p53 Pathway Activation
Western blotting is used to detect and quantify the levels of specific proteins, such as p53 and its downstream target p21, following treatment with Idasanutlin.[5]
Experimental Workflow for Western Blotting
Caption: A typical workflow for Western blot analysis to assess p53 pathway activation.
Brief Protocol:
-
Prepare cell lysates from Idasanutlin-treated and control cells.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, p21) and a loading control (e.g., GAPDH or β-actin). Recommended primary antibody dilutions typically range from 1:1000.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. A common dilution for secondary antibodies is 1:2000.[19]
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound (Idasanutlin) represents a significant achievement in the development of targeted cancer therapies. As a potent and selective second-generation MDM2 inhibitor, it has demonstrated the ability to effectively reactivate the p53 tumor suppressor pathway, leading to anti-tumor effects in a range of preclinical models and clinical settings. While challenges such as acquired resistance and managing on-target toxicities remain, the continued investigation of Idasanutlin, particularly in combination with other anti-cancer agents, holds promise for improving outcomes for patients with p53 wild-type cancers. This technical guide provides a foundational understanding of the discovery and development of Idasanutlin, serving as a valuable resource for the scientific community dedicated to advancing cancer research and treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Repurposing MDM2 inhibitor this compound for TP53-mutant NSCLC: a p53-independent pyroptotic mechanism via ROS/p-p38/NOXA/caspase-3/GSDME axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-18 Labeling of the MDM2 Inhibitor this compound for PET Imaging: Chemistry and Preliminary Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdv3100.com [mdv3100.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Idasanutlin plus cytarabine in relapsed or refractory acute myeloid leukemia: results of the MIRROS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Idasanutlin plus cytarabine in relapsed or refractory acute myeloid leukemia: results of the MIRROS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Idasanutlin and venetoclax in elderly R/R AML | VJHemOnc [vjhemonc.com]
- 14. Venetoclax plus idasanutlin for R/R AML: Phase I/II trial | VJHemOnc [vjhemonc.com]
- 15. ashpublications.org [ashpublications.org]
- 16. ashpublications.org [ashpublications.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The Pharmacokinetics and Pharmacodynamics of RG7388 (Idasanutlin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7388, also known as idasanutlin (B612072), is a second-generation, highly potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] In many cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by the overexpression of its primary negative regulator, murine double minute 2 (MDM2).[3][4] this compound is designed to restore the tumor-suppressing function of p53 by blocking this interaction, leading to p53 stabilization, cell cycle arrest, and apoptosis in cancer cells.[3][5] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.
Pharmacodynamics: Mechanism of Action and Biological Effects
This compound belongs to the pyrrolidine (B122466) class of compounds and competitively binds to the p53-binding pocket of MDM2.[3][6] This action prevents MDM2, an E3 ubiquitin ligase, from targeting p53 for proteasomal degradation.[4][7] The resulting accumulation and activation of p53 lead to the transcriptional activation of downstream target genes, initiating cell cycle arrest and apoptosis.[5][8]
In Vitro Potency and Selectivity
This compound demonstrates superior potency and selectivity compared to its predecessor, RG7112.[1][4] Its high affinity for MDM2 translates to potent inhibition of cell proliferation in cancer cell lines with wild-type p53, while showing significantly less activity in cell lines with mutant or null p53.[6][9]
| Parameter | Value | Assay Type | Cell Lines | Reference |
| MDM2 Binding Affinity (IC₅₀) | 6 nM | HTRF Binding Assay | N/A | [6][10] |
| Cell Proliferation (Average IC₅₀) | 30 nM | MTT Proliferation Assay | Average of three wt-p53 cancer cell lines | [10] |
| Cell Proliferation (GI₅₀) | >200-fold selectivity | XTT Cell Proliferation Assay | p53-wt vs. p53-mutant neuroblastoma cell lines | [9] |
| Apoptosis Induction (EC₅₀) | 45.1 nM (mean) | N/A | 15 of 17 adult ALL samples | [11] |
Pharmacodynamic Effects in Preclinical Models
-
p53 Pathway Activation: Treatment of p53 wild-type cancer cells with this compound leads to a rapid accumulation of p53 protein and a dose-dependent increase in the expression of p53 target genes, including MDM2 (as part of a negative feedback loop), CDKN1A (p21), and pro-apoptotic proteins like PUMA and BAX.[5][8][12]
-
Cell Cycle Arrest and Apoptosis: this compound induces a potent G1 cell cycle arrest and apoptosis in various cancer cell lines, including neuroblastoma, acute myeloid leukemia (AML), and osteosarcoma.[4][5][13] In preclinical studies, this compound was shown to induce a dose-dependent increase in caspase-3/7 activity, a key marker of apoptosis.[8][14]
-
In Vivo Antitumor Activity: Oral administration of this compound has demonstrated significant, dose-dependent tumor growth inhibition and even regression in xenograft models of various cancers, including osteosarcoma, neuroblastoma, and non-small cell lung cancer.[1][12][13][15] For instance, in neuroblastoma xenografts, this compound treatment led to significant tumor inhibition of 59% to 75%.[15]
Pharmacokinetics
This compound was developed to have an improved pharmacokinetic profile compared to first-generation MDM2 inhibitors.[4]
Preclinical Pharmacokinetics
In preclinical studies in mice, this compound exhibited good oral bioavailability.[16] Pharmacokinetic analysis in female mice with SJSA1 xenografts after multiple oral doses showed that drug exposure increased in a dose-proportional manner at lower doses, with less than proportional increases at higher doses.[17]
| Parameter | Observation | Species | Model | Reference |
| Dose-Exposure Relationship | Greater than dose-proportional between 1.11 mg/kg and 3.33 mg/kg; less than dose-proportional between 3.33 mg/kg and 50 mg/kg. | Mouse | Female mice with SJSA1 xenografts | [17] |
| Pharmacokinetic Model | Well-described by a one-compartmental PK model. | Mouse | Female mice with SJSA1 xenografts | [17] |
Clinical Pharmacokinetics
A Phase 1 dose-escalation study in patients with advanced solid tumors provided key insights into the clinical pharmacokinetics of this compound.[18][19]
| Parameter | Observation | Population | Study | Reference |
| Dose-Exposure Proportionality | Proportional up to 2,400 mg/day. | Patients with solid tumors | Phase 1 Dose Escalation (NCT01462175) | [19] |
| Half-life (t½) | Approximately 1 day. | Patients with solid tumors | Phase 1 Dose Escalation (NCT01462175) | [19] |
| Food Effect | No major effect of a high-fat meal on PK exposure. | Patients with solid tumors | Phase 1 Dose Escalation (NCT01462175) | [19] |
| Maximum Tolerated Dose (MTD) | * 1600 mg bid qwk x 3* 500 mg bid x 3d* 500 mg qd x 5d | Patients with solid tumors | Phase 1 Dose Escalation (NCT01462175) | [19] |
Experimental Protocols
In Vitro Assays
-
HTRF Binding Assay: This assay is used to determine the binding affinity of this compound to the MDM2 protein. It is a competitive assay where a fluorescently labeled p53-derived peptide and this compound compete for binding to a tagged MDM2 protein. The resulting Homogeneous Time-Resolved Fluorescence (HTRF) signal is inversely proportional to the binding of this compound.
-
MTT/XTT Cell Proliferation Assay: To assess the effect of this compound on cell viability, cancer cell lines are seeded in 96-well plates and treated with serial dilutions of the compound for a specified period (e.g., 72 hours).[9] The viability is then measured by adding a tetrazolium salt (MTT or XTT), which is reduced by metabolically active cells to a colored formazan (B1609692) product. The absorbance is read on a plate reader, and the concentration of this compound that inhibits growth by 50% (GI₅₀ or IC₅₀) is calculated.[1]
-
Western Blot Analysis: This technique is used to detect changes in protein levels following this compound treatment. Cells are treated with this compound for a specific duration, after which cell lysates are prepared. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with primary antibodies specific for target proteins (e.g., p53, p21, MDM2). A secondary antibody conjugated to an enzyme is then used for detection via chemiluminescence.[17]
-
Flow Cytometry for Apoptosis and Cell Cycle Analysis:
-
Apoptosis: Cells treated with this compound are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium (B1200493) iodide (PI). The percentage of apoptotic cells is then quantified using a flow cytometer.[5]
-
Cell Cycle: Cells are treated with this compound, harvested, and fixed. They are then stained with a DNA-intercalating dye (e.g., propidium iodide), and the DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[5]
-
-
Quantitative Real-Time PCR (qRT-PCR): To measure the expression of p53 target genes, RNA is extracted from this compound-treated cells and reverse-transcribed into cDNA. qRT-PCR is then performed using primers specific for the genes of interest (e.g., MDM2, CDKN1A). The change in gene expression is quantified relative to a housekeeping gene.[8]
In Vivo Xenograft Studies
-
Tumor Implantation and Drug Administration: Human cancer cells (e.g., SJSA-1 osteosarcoma, neuroblastoma cell lines) are subcutaneously implanted into immunocompromised mice (e.g., nude mice).[1][12] Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is typically administered orally via gavage at various doses and schedules.[1][15]
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[15]
-
Pharmacodynamic Biomarker Analysis: At the end of the study, tumors and/or blood samples can be collected for biomarker analysis. This can include Western blotting or immunohistochemistry (IHC) for p53, p21, and proliferation markers like Ki-67, as well as measurement of serum biomarkers like Macrophage Inhibitory Cytokine-1 (MIC-1).[17][19]
Pharmacokinetic Analysis
-
Sample Collection: Blood samples are collected from animals or human subjects at predetermined time points following this compound administration.[17]
-
Drug Concentration Measurement: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS).[20]
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life) using non-compartmental analysis.[17]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in reactivating the p53 pathway.
Caption: A typical preclinical to clinical development workflow for this compound.
Conclusion
This compound (idasanutlin) is a potent and selective second-generation MDM2 inhibitor with a well-defined pharmacodynamic mechanism of action centered on the reactivation of the p53 tumor suppressor pathway. It has demonstrated significant antitumor activity in a range of preclinical models and has a predictable pharmacokinetic profile in both preclinical species and humans. The data summarized in this guide underscore the therapeutic potential of this compound, particularly in cancers that retain wild-type p53. Ongoing and future clinical investigations will further delineate its efficacy and safety, both as a monotherapy and in combination with other anticancer agents.[4][21]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a potent and selective p53-MDM2 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p53-tumor-suppressor-fragment.com [p53-tumor-suppressor-fragment.com]
- 4. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2 inhibitor this compound potently inhibits tumors by activating p53 pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdv3100.com [mdv3100.com]
- 7. researchgate.net [researchgate.net]
- 8. Non-genotoxic MDM2 inhibition selectively induces a pro-apoptotic p53 gene signature in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-clinical evaluation of the MDM2-p53 antagonist this compound alone and in combination with chemotherapy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Targeting MDM2-mediated suppression of p53 with idasanutlin: a promising therapeutic approach for acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The MDM2 small-molecule inhibitor this compound leads to potent tumor inhibition in p53 wild-type neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ascopubs.org [ascopubs.org]
- 19. ASCO – American Society of Clinical Oncology [asco.org]
- 20. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
The Core Cellular Pathways Affected by RG7388 Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular pathways modulated by RG7388 (idasanutlin), a second-generation, potent, and selective small-molecule inhibitor of the MDM2-p53 interaction. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of the affected signaling cascades and experimental workflows.
Core Mechanism of Action: Reactivation of the p53 Tumor Suppressor Pathway
This compound is a pyrrolidine-based compound designed to fit into the p53-binding pocket of the murine double minute 2 (MDM2) protein.[1][2] In many cancers with wild-type p53, the tumor-suppressive functions of p53 are abrogated by overexpression of its primary negative regulator, MDM2.[1][3] MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for proteasomal degradation, effectively silencing its activity.[3][4]
This compound competitively inhibits the MDM2-p53 interaction, preventing the ubiquitination and subsequent degradation of p53.[4] This leads to the stabilization and accumulation of functional p53 protein in the nucleus.[4] Activated p53 then acts as a transcription factor, upregulating the expression of a suite of target genes that orchestrate critical anti-tumor responses, primarily cell cycle arrest and apoptosis.[5][6]
Induction of Cell Cycle Arrest
A primary outcome of p53 activation by this compound is the induction of cell cycle arrest, predominantly at the G1/S checkpoint.[5] A key mediator of this effect is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A), a direct transcriptional target of p53.[7] Increased levels of p21 inhibit the activity of cyclin-dependent kinases (CDKs), thereby preventing the phosphorylation of proteins required for the transition from the G1 to the S phase of the cell cycle.[7]
Induction of Apoptosis
This compound treatment potently induces apoptosis in cancer cells harboring wild-type p53.[5] This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, driven by the transcriptional activation of pro-apoptotic p53 target genes.[8] Key among these are PUMA (p53 upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein), which promote mitochondrial outer membrane permeabilization and the release of cytochrome c, leading to caspase activation.[8] Additionally, p53 can upregulate the expression of death receptors like DR5, sensitizing cells to extrinsic apoptotic signals.[8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various preclinical studies, highlighting its potency and efficacy in different cancer models.
Table 1: In Vitro Potency of this compound
| Assay Type | Metric | Value | Cell Line/System | Reference |
| HTRF Binding Assay | IC50 | 6 nM | - | [9] |
| MTT Proliferation Assay | IC50 | 0.03 µM | - | [9] |
| MTT Proliferation Assay | GI50 | >200-fold difference between wild-type and mutant p53 cell lines | Neuroblastoma Cell Lines | [7] |
| Cell Viability Assay | LC50 | 0.40 ± 0.05 µM | p53-functional Chronic Lymphocytic Leukemia (CLL) cells | [8] |
| Cell Viability Assay | LC50 | 5.22 ± 1.13 µM | p53-non-functional CLL cells | [8] |
Table 2: Cellular Effects of this compound in Nasopharyngeal Carcinoma (NPC) Cells (5-8F and 6-10B)
| Parameter | This compound Concentration | Effect | Reference |
| Apoptosis (5-8F cells) | 0, 1, 2, 3 µM (24h) | Increase from 1.2% to 59% | [10] |
| Apoptosis (6-10B cells) | 0, 1, 2, 3 µM (24h) | Increase from 1.1% to 25% | [10] |
| G0/G1 Cell Cycle Arrest (5-8F cells) | 0, 1, 2, 3 µM (24h) | Increase from ~50% to 79% | [10] |
| G0/G1 Cell Cycle Arrest (6-10B cells) | 0, 1, 2, 3 µM (24h) | Increase from ~61% to 77% | [10] |
| S-Phase Population (5-8F cells) | 0, 1, 2, 3 µM (24h) | Decrease from ~35% to 15% | [10] |
| S-Phase Population (6-10B cells) | 0, 1, 2, 3 µM (24h) | Decrease from ~22% to 13% | [10] |
Table 3: In Vivo Tumor Growth Inhibition by this compound
| Cancer Model | Cell Line | This compound Dose and Schedule | Tumor Growth Inhibition | Reference |
| Nasopharyngeal Carcinoma Xenograft | 5-8F | 25 mg/kg, oral gavage, every other day | Significant inhibition | [10] |
| Osteosarcoma Xenograft | SJSA1 | 12.5 mg/kg | 88% | [11] |
| Osteosarcoma Xenograft | SJSA1 | 25 mg/kg | >100% | [11] |
| Neuroblastoma Xenograft | NGP (p53 wild-type) | - | 59% | [12] |
| Neuroblastoma Xenograft | SH-SY5Y (p53 wild-type) | - | 67% | [12] |
| Neuroblastoma Xenograft | LAN-5 (p53 wild-type) | - | 75% | [12] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway affected by this compound and typical experimental workflows for its characterization.
Caption: this compound inhibits MDM2, leading to p53 activation and subsequent cell cycle arrest and apoptosis.
Caption: A typical experimental workflow to evaluate the efficacy of this compound in vitro and in vivo.
p53-Independent Effects
While the primary mechanism of this compound is p53-dependent, some studies have explored potential p53-independent effects. One such pathway involves the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), which are key regulators of angiogenesis.[12] In neuroblastoma models, this compound was found to inhibit the HIF-1α/VEGF pathway, suggesting a potential anti-angiogenic effect.[12] However, another study using different models concluded that this compound, due to its high selectivity for the p53-binding pocket of MDM2, does not significantly interfere with tumor angiogenesis.[13] Further research is required to fully elucidate the context-dependent, p53-independent activities of this compound.
Detailed Experimental Protocols
The following are synthesized protocols for key experiments used to characterize the effects of this compound, based on methodologies described in the cited literature.
Cell Viability Assay (MTT/CCK8)
Objective: To determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 4,000 cells per well and incubate overnight.[10]
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0-10 µM.[10]
-
Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (DMSO-containing medium).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
For CCK8: Add 10 µL of CCK8 reagent to each well and incubate for 2-4 hours at 37°C.[10]
-
For MTT: Add MTT reagent to each well and incubate for 4 hours at 37°C. Then, add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8) using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours).[10]
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[14]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Objective: To determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with different concentrations of this compound for a specified time (e.g., 24 hours).[10]
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer, measuring the fluorescence intensity of PI.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases based on their DNA content.[11]
Western Blotting
Objective: To detect changes in the protein expression levels of p53 and its downstream targets.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.[10]
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a potent and selective MDM2 inhibitor that effectively reactivates the p53 tumor suppressor pathway in cancer cells with wild-type p53. Its primary mechanism of action involves the stabilization of p53, leading to the transcriptional upregulation of genes that induce cell cycle arrest and apoptosis. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds targeting the MDM2-p53 axis. While the p53-dependent effects are well-established, further exploration of potential p53-independent pathways may reveal additional mechanisms contributing to its anti-tumor activity.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. The MDM2 small-molecule inhibitor this compound leads to potent tumor inhibition in p53 wild-type neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2 inhibitor this compound potently inhibits tumors by activating p53 pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivation of p53 via MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-clinical efficacy and synergistic potential of the MDM2-p53 antagonists, Nutlin-3 and this compound, as single agents and in combined treatment with cisplatin in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdv3100.com [mdv3100.com]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Idasanutlin's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idasanutlin (B612072) (RG7388) is a potent and selective, second-generation small-molecule inhibitor of the p53-MDM2 interaction.[1][2] By disrupting the negative regulation of the tumor suppressor p53 by MDM2, Idasanutlin reactivates the p53 pathway, leading to cell cycle arrest and, in some cases, apoptosis in cancer cells with wild-type p53.[3][4] This technical guide provides an in-depth analysis of the core mechanism of Idasanutlin's effect on cell cycle progression, detailing the underlying signaling pathways, experimental methodologies to assess its activity, and quantitative data from preclinical studies.
Core Mechanism of Action: The p53-MDM2 Axis
In normal, unstressed cells, the tumor suppressor protein p53 is maintained at low levels, primarily through its interaction with the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2).[5] MDM2 binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome.[1][5] Many cancers with wild-type p53 exhibit an overexpression of MDM2, effectively inactivating the p53 pathway and allowing for uncontrolled cell proliferation.[4][6]
Idasanutlin is designed to mimic the p53 peptide that binds to the p53-binding pocket of MDM2.[7] By competitively inhibiting this interaction, Idasanutlin liberates p53 from MDM2-mediated degradation.[2] This leads to the stabilization and accumulation of functional p53 in the nucleus.[1][4] Activated p53 then acts as a transcription factor, upregulating the expression of its target genes, most notably the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[4][6] The p21 protein binds to and inhibits cyclin-dependent kinase (CDK) complexes, primarily CDK2/cyclin E and CDK2/cyclin A, which are essential for the G1/S transition and S phase progression. This inhibition leads to a robust cell cycle arrest, predominantly in the G1 phase.[1][8]
Signaling Pathway Diagram
Caption: Idasanutlin's mechanism of action leading to G1 cell cycle arrest.
Quantitative Effects on Cell Cycle and Viability
Idasanutlin has demonstrated potent dose-dependent effects on cell cycle progression and viability in various cancer cell lines harboring wild-type p53. The primary outcome is a significant G1 phase arrest.[1][8]
| Cell Line | Cancer Type | Idasanutlin Concentration (µM) | Observed Effect | Reference |
| SJSA-1 | Osteosarcoma | 0.05 | Strong cell cycle arrest | [9] |
| U-2 OS | Osteosarcoma | 0.05 | Strong cell cycle arrest | [9] |
| MCF-7 | Breast Adenocarcinoma | 0.05 | Strong cell cycle arrest | [9] |
| MOLM-13 | Acute Myeloid Leukemia | 0.1 | G1 cell cycle arrest | [10] |
| MV4-11 | Acute Myeloid Leukemia | 0.06 | G1 cell cycle arrest | [10] |
| HCT116 p53+/+ | Colorectal Carcinoma | 2.0 - 7.62 (IC50) | Reduced cellular viability | [11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.0 - 7.62 (IC50) | Reduced cellular viability | [11] |
| MDA-MB-436 | Triple-Negative Breast Cancer | 2.0 - 7.62 (IC50) | Reduced cellular viability | [11] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.0 - 7.62 (IC50) | Reduced cellular viability | [11] |
Note: IC50 values for TNBC cell lines were observed despite the presence of mutant p53, suggesting potential p53-independent mechanisms in these specific contexts.[11]
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of Idasanutlin on cell cycle progression.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.[13]
-
Compound Treatment: Treat cells with varying concentrations of Idasanutlin or a vehicle control (e.g., DMSO) and incubate for the desired period (e.g., 72 hours).[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan (B1609692) crystals.[13][15]
-
Incubation: Incubate the plate at 37°C for 4 hours or overnight in a humidified atmosphere.[12][13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16]
Protocol (using Propidium Iodide):
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with Idasanutlin or vehicle control for a specified time (e.g., 24 hours).[17]
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[16]
-
Fixation: Resuspend the cell pellet in 5 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix for at least 30 minutes on ice.[18]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[18]
-
RNase Treatment and Staining: Resuspend the cell pellet in 500 µL of a solution containing Propidium Iodide (PI) and RNase A.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[16]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Western Blotting for p53 and p21
Western blotting is used to detect and quantify the levels of specific proteins, such as p53 and its downstream target p21, to confirm pathway activation.[19]
Protocol:
-
Cell Lysis: After treatment with Idasanutlin, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel (e.g., 12% for p21, 10% for p53).[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[19]
-
Washing: Wash the membrane three times with TBST.[19]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.[19]
Conclusion
Idasanutlin effectively induces cell cycle arrest, primarily at the G1 phase, in p53 wild-type cancer cells. This is achieved through the inhibition of the MDM2-p53 interaction, leading to the stabilization and activation of p53 and the subsequent upregulation of the CDK inhibitor p21. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the cellular effects of Idasanutlin and other MDM2 inhibitors. The provided quantitative data and signaling pathway diagrams offer a clear understanding of the core mechanism of action of this promising anti-cancer agent.
References
- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Accelerating Clinical Development of Idasanutlin through a Physiologically Based Pharmacokinetic Modeling Risk Assessment for CYP450 Isoenzyme-Related Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolonged Idasanutlin (this compound) Treatment Leads to the Generation of p53-Mutated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Superior anti-tumor activity of the MDM2 antagonist idasanutlin and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prolonged Idasanutlin (this compound) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Superior anti-tumor activity of the MDM2 antagonist idasanutlin and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Apoptosis Induction by RG7388 in Cancer Cell Lines: A Technical Guide
Abstract
RG7388 (Idasanutlin) is a potent and selective, second-generation small-molecule inhibitor of the MDM2-p53 interaction.[1][2] By disrupting the negative regulation of the tumor suppressor protein p53 by MDM2, this compound reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells that retain wild-type (wt) TP53.[2][3] This document provides an in-depth technical overview of the mechanism of this compound-induced apoptosis, a summary of its efficacy across various cancer cell lines, detailed experimental protocols for assessing its activity, and diagrams illustrating the core signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.
Core Mechanism of Action: p53 Reactivation
The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, DNA repair, and apoptosis.[1] In many cancers with wild-type TP53, the function of the p53 protein is suppressed by its negative regulator, Murine Double Minute 2 (MDM2).[1][4] MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome.[1]
This compound is a pyrrolidine-based compound designed to fit into the p53-binding pocket of MDM2 with high affinity and selectivity.[3][4] This competitive binding blocks the MDM2-p53 interaction, liberating p53 from negative regulation.[2] The stabilization and accumulation of p53 protein allows it to function as a transcription factor, upregulating the expression of its target genes. Key downstream effects include:
-
Cell Cycle Arrest: Primarily mediated by the upregulation of CDKN1A, which encodes the p21 protein, a cyclin-dependent kinase inhibitor.[5][6]
-
Apoptosis Induction: Mediated by the transcriptional activation of pro-apoptotic genes belonging to the BCL-2 family, such as BAX and PUMA (p53 upregulated modulator of apoptosis), as well as death receptors like DR5.[6][7] This leads to the activation of the intrinsic and/or extrinsic apoptosis pathways, culminating in the activation of effector caspases (e.g., Caspase-3, Caspase-7) and programmed cell death.[5]
A feedback loop exists where p53 activation also increases the transcription of MDM2, which can be observed as a compensatory increase in MDM2 protein levels following this compound treatment.[5][6]
References
- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2 inhibitor this compound potently inhibits tumors by activating p53 pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
RG7388 in Hematological Malignancies: A Technical Guide to a Second-Generation MDM2-p53 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7388, also known as idasanutlin (B612072), is a potent and selective second-generation small-molecule inhibitor of the MDM2-p53 interaction.[1][2][3] In many hematological malignancies with wild-type TP53, the tumor suppressor functions of p53 are often abrogated by the overexpression of its primary negative regulator, Mouse double minute 2 homolog (MDM2).[3][4][5] MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thereby preventing p53-mediated cell cycle arrest and apoptosis.[1] this compound is designed to fit into the p53-binding pocket of MDM2, disrupting this interaction and leading to the stabilization and activation of p53.[1][3] This reactivation of the p53 pathway can induce apoptosis and inhibit tumor growth in cancer cells that retain wild-type p53.[2][6] Compared to its predecessor, RG7112, this compound demonstrates superior potency, selectivity, and pharmacokinetic properties.[1][3][7] This guide provides an in-depth overview of this compound's mechanism of action, preclinical and clinical data in hematological malignancies, and detailed experimental protocols for its investigation.
Mechanism of Action: The MDM2-p53 Signaling Pathway
This compound functions by competitively inhibiting the binding of p53 to MDM2.[1] In cancer cells with wild-type p53, this leads to an accumulation of p53 protein, which can then translocate to the nucleus and act as a transcription factor. Activated p53 upregulates the expression of target genes involved in cell cycle arrest (e.g., CDKN1A or p21) and apoptosis (e.g., BAX, PUMA, NOXA).[6][8][9][10] The ultimate outcome is the selective induction of apoptosis in tumor cells, while cells with mutant or deleted p53 are largely unaffected.[11]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Metric | Value | Cell Line/Context | Reference |
| HTRF Binding Assay | IC₅₀ | 6 nM | MDM2 Binding | [8][11] |
| MTT Proliferation Assay | IC₅₀ | 0.03 µM | General (p53 wild-type) | [8][11] |
| Cell Viability | Selectivity | >200-fold | p53 wild-type vs. mutant cells | [11] |
| Cell Viability | EC₅₀ | 10 - 220 nM | High-risk ALL patient samples | [12] |
| Cell Viability | LC₅₀ | < 1 µM (mean 0.40 µM) | 28/42 CLL samples | [13] |
Table 2: In Vitro Effects of this compound on Cell Fate
| Cell Line | This compound Conc. | Time (h) | Effect | Measurement | Reference |
| 5-8F (NPC) | 0, 1, 2, 3 µM | 24 | Dose-dependent apoptosis | 1.2% to 59% | [6] |
| 6-10B (NPC) | 0, 1, 2, 3 µM | 24 | Dose-dependent apoptosis | 1.1% to 25% | [6] |
| 5-8F (NPC) | 0, 1, 2, 3 µM | 24 | G0/G1 cell cycle arrest | ~50% to 79% | [6] |
| 6-10B (NPC) | 0, 1, 2, 3 µM | 24 | G0/G1 cell cycle arrest | ~61% to 77% | [6] |
| NALM-6 (B-ALL) | Not specified | 48 | Significant apoptosis | 59.0% vs 29.1% (vehicle) | [12] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose | Tumor Growth Inhibition | Reference |
| Osteosarcoma | SJSA-1 | Nude | 12.5 mg/kg | 88% | [2] |
| Osteosarcoma | SJSA-1 | Nude | 25 mg/kg | >100% (regression) | [2] |
| Nasopharyngeal Carcinoma | 5-8F | Nude | 25 mg/kg (every other day) | Significant inhibition | [6][14] |
| Neuroblastoma | NGP | Tumor-bearing mice | Not specified | 59% | [15] |
| Neuroblastoma | SH-SY5Y | Tumor-bearing mice | Not specified | 67% | [15] |
| Neuroblastoma | LAN-5 | Tumor-bearing mice | Not specified | 75% | [15] |
Table 4: Clinical Trial Data for this compound (Idasanutlin) in Acute Myeloid Leukemia (AML)
| Phase | Setting | Combination Agent | Recommended Phase II Dose | Key Outcomes | Reference |
| Phase 1/1b | R/R AML | Cytarabine | 1200 mg/day (600 mg BID x 5 days) | 6 relapsed patients achieved CRs | [4][16] |
| Phase 1/1b | Elderly AML (>70y) | Monotherapy | 1200 mg/day (600 mg BID x 5 days) | Prolonged myelosuppression observed | [4][16] |
| Phase 3 (MIRROS) | R/R AML | Cytarabine | 300 mg PO BID/QD x 5 days | Study stopped for futility (no OS benefit) | [17] |
R/R: Relapsed/Refractory; CR: Complete Remission; OS: Overall Survival
Experimental Protocols
Cell Viability Assay (CCK8/MTT)
This protocol is designed to assess the effect of this compound on the proliferation and viability of hematological cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., 4,000 cells/well) in a 96-well plate in the appropriate culture medium and incubate overnight at 37°C, 5% CO₂.[6]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[8] Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).[6][11]
-
Treatment: Replace the existing medium with 100 µL of fresh medium containing the various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).[6][18]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[11]
-
Reagent Addition: Add 10 µL of CCK8 reagent or 20 µL of MTT solution (5 mg/mL) to each well.[6][18]
-
Final Incubation: Incubate for 2-4 hours at 37°C.[6] If using MTT, subsequently add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8) using a microplate reader.[6]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ or GI₅₀ values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the extent of apoptosis and necrosis induced by this compound.
-
Cell Seeding and Treatment: Seed cells (e.g., 6 x 10⁵ cells/mL) in 6-well plates and treat with desired concentrations of this compound (e.g., 0, 1, 2, 3 µM) for 24-48 hours.[6][12]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.[6]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[9]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9]
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour. Acquire data for at least 10,000 events.[6]
-
Analysis: Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
This protocol is used to detect changes in protein levels of p53 and its downstream targets.
-
Cell Lysis: After treating cells with this compound for the desired time (e.g., 16-24 hours), wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p53, MDM2, p21, cleaved caspase-3, PARP) overnight at 4°C.[2][6]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15] Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Quantitative Real-Time PCR (qRT-PCR)
This protocol measures changes in the mRNA expression of p53 target genes.
-
Cell Treatment and RNA Extraction: Treat cells with this compound (e.g., 100 nM for 12 hours).[15] Extract total RNA using a suitable kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and primers for target genes (e.g., p21, PUMA, BAX, MDM2) and a housekeeping gene (e.g., GAPDH).[6][9]
-
Data Acquisition: Perform the qPCR on a real-time PCR system.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[10]
Experimental and Logical Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MDM2 inhibitor this compound potently inhibits tumors by activating p53 pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. p53-tumor-suppressor-fragment.com [p53-tumor-suppressor-fragment.com]
- 9. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. p53-tumor-suppressor-fragment.com [p53-tumor-suppressor-fragment.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ashpublications.org [ashpublications.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes: RG7388 In Vitro IC50 Determination Protocol
Abstract
This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of RG7388 (Idasanutlin) in vitro. This compound is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction, designed to reactivate the tumor suppressor functions of wild-type p53.[1][2] This protocol is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research. It outlines the necessary materials, step-by-step procedures for a cell-based viability assay, and methods for data analysis and interpretation.
Introduction to this compound and Mechanism of Action
This compound, also known as Idasanutlin (B612072), is a second-generation MDM2 inhibitor that disrupts the interaction between the MDM2 protein and the p53 tumor suppressor.[3] In many cancers with wild-type TP53, the p53 protein is functionally inactivated by its negative regulator, MDM2, which is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4][5] By binding with high affinity to the p53-binding pocket of MDM2, this compound prevents the degradation of p53.[3] This leads to the stabilization and accumulation of p53, which in turn activates downstream pathways resulting in cell cycle arrest and apoptosis in cancer cells.[2][6][7] The determination of the IC50 value is a critical step in evaluating the potency of this compound in specific cancer cell lines.
p53-MDM2 Signaling Pathway
Under normal cellular conditions, MDM2 maintains low levels of p53 through a negative feedback loop.[8] Upon cellular stress, this interaction is disrupted, allowing p53 to act as a transcription factor for genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[5][9] this compound mimics this disruption, reactivating the p53 pathway in cancer cells where it is aberrantly suppressed.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Cell Viability Assay (MTT/XTT or equivalent)
This protocol describes a common method for determining the IC50 of this compound using a tetrazolium-based cell viability assay (e.g., MTT, XTT, WST-1) in a 96-well plate format. The principle involves the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells.
Materials and Reagents
-
This compound (Idasanutlin)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cancer cell line with wild-type TP53 (e.g., SJSA-1, HCT-116)[6]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates, sterile
-
Tetrazolium-based viability reagent (e.g., MTT, XTT)
-
Solubilization solution (for MTT assay, e.g., acidified isopropanol (B130326) or DMSO)
-
Microplate reader
Experimental Workflow
Caption: Workflow for determining the in vitro IC50 of this compound.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture cells under standard conditions (37°C, 5% CO2) until they reach 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet in fresh culture medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the optimal seeding density (determined empirically, typically 3,000-10,000 cells/well).[10]
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave the outer wells filled with 100 µL of sterile PBS to minimize edge effects.
-
Incubate the plate overnight to allow cells to attach.
Day 2: Compound Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.[6] Store aliquots at -20°C.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Perform a serial dilution of the stock solution in culture medium to create a range of working concentrations (e.g., 1 nM to 10 µM). It is common to prepare these at 2x the final desired concentration.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound working solution. Include "vehicle control" wells (containing DMSO at the same final concentration as the highest drug concentration) and "untreated control" wells (medium only).
-
Incubate the plate for the desired exposure time (typically 72 hours).
Day 5: Viability Measurement
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or follow the manufacturer's protocol for other tetrazolium reagents.
-
If using MTT, carefully remove the medium and add 100 µL of DMSO or another solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[11]
Data Analysis
-
Background Subtraction: Subtract the average absorbance of "blank" wells (medium only) from all other readings.
-
Calculate Percent Inhibition: Use the vehicle control as 0% inhibition (100% viability). Calculate the percent inhibition for each drug concentration using the formula: % Inhibition = 100 * (1 - (Abs_Sample / Abs_VehicleControl))
-
Determine IC50: Plot the percent inhibition against the logarithm of the drug concentration. Use a non-linear regression analysis with a sigmoidal dose-response (variable slope) model to fit the data and calculate the IC50 value.[6] This is the concentration of this compound that causes 50% inhibition of cell viability.
Data Presentation: Reported IC50 Values for this compound
The potency of this compound can vary depending on the cell line and the assay method used. The table below summarizes publicly available IC50 data.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma (p53-WT) | MTT Assay | 10 | [6] |
| HCT-116 | Colorectal Carcinoma (p53-WT) | MTT Assay | 10 | [6] |
| General (p53-WT) | Various | Cell Proliferation | 30 | [6][7] |
| SJSA-1 | Osteosarcoma (p53-WT) | EdU Incorporation | 45 | [6] |
| N/A | Cell-Free | HTRF Binding Assay | 6 | [3][6] |
Note: The cell-free binding assay measures the direct interaction with the MDM2 protein and typically yields a lower IC50 value than cell-based proliferation or cytotoxicity assays.[3][6] The choice of a p53 wild-type cell line is critical, as this compound's mechanism of action is dependent on functional p53.[1]
References
- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of MDM2 by this compound Confers Hypersensitivity to X-radiation in Xenograft Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Synthesis, characterization, and anti-cancer potential of novel p53-mediated Mdm2 and Pirh2 modulators: an integrated In silico and In vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of RG7388 Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation and handling of RG7388 (Idasanutlin) stock solutions for in vitro cell culture experiments. This compound is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction, a critical pathway in cancer biology.[1][2][3][4] Accurate preparation of the stock solution is paramount for obtaining reproducible and reliable experimental results. This guide includes detailed protocols, safety precautions, and technical data to ensure the proper use of this compound in a laboratory setting.
Introduction to this compound
This compound, also known as Idasanutlin or Ro 5503781, is a second-generation MDM2 inhibitor that has shown significant promise in preclinical and clinical studies.[2][3][5] It functions by disrupting the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2.[1][4][6] In cancer cells with wild-type p53, the overexpression of MDM2 leads to the degradation of p53, thereby abrogating its tumor-suppressive functions. By binding to MDM2, this compound prevents this interaction, leading to the stabilization and activation of p53.[3][7][8] This, in turn, induces cell cycle arrest, apoptosis, and inhibition of tumor growth.[2][3][5][9]
This compound Properties and Solubility
Prior to preparing a stock solution, it is essential to understand the physicochemical properties of this compound.
| Property | Value | Reference |
| Synonyms | Idasanutlin, Ro 5503781 | [1][6] |
| Molecular Formula | C₃₁H₂₉Cl₂F₂N₃O₄ | [1][10] |
| Molecular Weight | 616.5 g/mol | [1][6] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Solubility in DMSO | 100 mg/mL (162.21 mM) | [6][11] |
| Solubility in Ethanol | 8 mg/mL | [6][11] |
| Solubility in Water | < 1 mg/mL (Insoluble) | [6][11] |
| Storage of Solid | -20°C | [1][6] |
| Stability of Solid | ≥ 4 years at -20°C | [1][6] |
| IC₅₀ (p53-MDM2) | 6 nM (HTRF binding assay) | [2] |
| IC₅₀ (Cell Proliferation) | 30 nM (in wt-p53 cancer cells) | [5][11] |
Safety Precautions
This compound is a potent bioactive compound and should be handled with care.
-
For Research Use Only: This product is not for human or veterinary use.[1][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound in its solid form or in solution.
-
Avoid Exposure: Do not ingest, inhale, or allow the compound to come into contact with skin or eyes.[1]
-
Handling: Wash hands thoroughly after handling.[1]
-
Safety Data Sheet (SDS): Before use, review the complete Safety Data Sheet provided by the supplier.[1]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), which is the recommended solvent for this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 616.5 g/mol x 1000 mg/g = 6.165 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out 6.165 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, gently warm the tube to 37°C for 10 minutes or use an ultrasonic bath for a short period to aid dissolution.[5]
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for several months when stored under these conditions.[5]
-
Note on Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to its poor stability in aqueous media.[1]
Preparation of Working Solutions for Cell Culture
Working solutions should be prepared fresh for each experiment by diluting the 10 mM DMSO stock solution in cell culture medium.
Procedure:
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Dilute in cell culture medium:
-
Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[12]
-
For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Visualizing the Experimental Workflow and Signaling Pathway
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of this compound
Caption: this compound inhibits MDM2, leading to p53 activation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. p53-tumor-suppressor-fragment.com [p53-tumor-suppressor-fragment.com]
- 3. MDM2 inhibitor this compound potently inhibits tumors by activating p53 pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivochem.net [invivochem.net]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Inhibition of MDM2 by this compound Confers Hypersensitivity to X-radiation in Xenograft Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. raybiotech.com [raybiotech.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
Idasanutlin Treatment Protocol for Xenograft Mouse Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idasanutlin (B612072) (RG7388) is an orally available, small-molecule antagonist of Mouse Double Minute 2 (MDM2), a key negative regulator of the p53 tumor suppressor protein.[1] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the degradation of p53 and thereby promoting cancer cell proliferation and survival.[1][2] Idasanutlin is designed to bind to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction.[1][3] This inhibition prevents the enzymatic degradation of p53, restoring its transcriptional activity and leading to the induction of apoptosis in tumor cells.[1][4] As a second-generation MDM2 inhibitor, Idasanutlin offers improved potency, selectivity, and pharmacokinetic properties compared to earlier compounds like RG7112.[2][4]
Preclinical studies utilizing xenograft mouse models have been instrumental in evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of Idasanutlin. These models, where human cancer cells are implanted into immunodeficient mice, provide a valuable platform to assess the antitumor activity of novel therapeutic agents in a physiologically relevant context.[5] This document provides detailed application notes and standardized protocols for the use of Idasanutlin in xenograft mouse models, intended to guide researchers in designing and executing robust preclinical studies.
Mechanism of Action: The p53-MDM2 Pathway
Idasanutlin's therapeutic effect is centered on the reactivation of the p53 tumor suppressor pathway. Under normal cellular conditions, p53 levels are kept low by MDM2, which acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[2] In cancer cells where this interaction is heightened, Idasanutlin intervenes by occupying the p53 binding site on MDM2.[3] This competitive inhibition stabilizes p53, allowing it to accumulate in the nucleus and activate the transcription of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[4][6]
References
- 1. Facebook [cancer.gov]
- 2. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocytogen.com [biocytogen.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Western Blot Analysis of p53 Activation by RG7388
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7388 is a second-generation, potent, and selective small-molecule inhibitor of the MDM2-p53 interaction.[1] By disrupting the negative regulation of p53 by MDM2, this compound leads to the stabilization and activation of p53, a critical tumor suppressor protein.[1][2] This activation triggers downstream cellular responses, including cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2] Western blot analysis is a fundamental technique to elucidate the molecular mechanism of this compound and to quantify its effects on the p53 signaling pathway.
This document provides detailed protocols and application notes for performing Western blot analysis to assess the activation of p53 and its downstream targets following treatment with this compound.
Signaling Pathway
This compound functions by competitively binding to the p53-binding pocket of MDM2, thereby inhibiting the MDM2-p53 interaction. This prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in cell cycle control and apoptosis. Key downstream targets include MDM2 (as part of a negative feedback loop), the cell cycle inhibitor p21 (CDKN1A), and pro-apoptotic proteins such as PUMA and Bax.[3]
References
Flow Cytometry Analysis of Apoptosis Following RG7388 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7388 (Idasanutlin) is a second-generation, potent, and selective small-molecule inhibitor of the MDM2-p53 interaction.[1] In cancer cells with wild-type p53, MDM2 is often overexpressed, leading to the suppression of p53's tumor-suppressive functions. This compound binds to MDM2, preventing its interaction with p53, thereby stabilizing and activating p53.[2][3] This activation of the p53 pathway can lead to cell cycle arrest and, crucially, induction of apoptosis, making this compound a promising therapeutic agent in oncology.[4][5][6]
Flow cytometry is a powerful and quantitative method to analyze apoptosis at the single-cell level. This application note provides detailed protocols for assessing apoptosis induced by this compound treatment using two common flow cytometry-based assays: Annexin V and Propidium Iodide (PI) staining and Caspase-3/7 activity analysis.
Mechanism of Action: this compound-Induced Apoptosis
This compound disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53.[2] Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic genes. This includes members of the BCL-2 family, such as PUMA and BAX, which increase the permeability of the mitochondrial outer membrane, and death receptors like DR5.[7][8] The subsequent release of cytochrome c from the mitochondria initiates the caspase cascade, culminating in the activation of executioner caspases, such as caspase-3 and caspase-7, which orchestrate the biochemical and morphological changes characteristic of apoptosis.[4][7]
Data Presentation
The following tables summarize quantitative data from various studies on the induction of apoptosis by this compound in different cancer cell lines, as measured by flow cytometry.
Table 1: Apoptosis Induction by this compound Measured by Annexin V/PI Staining
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Early + Late) | Reference |
| U-2 OS | 1 | 48 | ~15% | [1] |
| SJSA-1 | 1 | 48 | ~60% | [1] |
| MCF-7 | 1 | 48 | ~10% | [1] |
| HCT116 p53+/+ | 1 | 72 | ~20% | [9][10] |
| A549 | 1 | 72 | ~25% | [11] |
| NCI-H460 | 1 | 72 | ~30% | [11] |
Table 2: Caspase-3/7 Activation by this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Fold Change in Caspase-3/7 Activity (vs. Control) | Reference |
| Nalm-6 | 1 | 24 | ~4 | [12] |
| RS4;11 | 1 | 24 | ~3.5 | [12] |
| REH | 1 | 24 | ~2.5 | [12] |
| CCRF-CEM | 1 | 24 | ~1.5 | [12] |
| SHSY5Y | 0.5 | 24 | ~3 | [13][14] |
| NGP | 0.1 | 24 | ~2.5 | [13][14] |
| LAN5 | 0.2 | 24 | ~4 | [13][14] |
| HCT116 p53+/+ | 1 | 72 | ~3 | [9][10] |
Experimental Protocols
A generalized workflow for the flow cytometric analysis of apoptosis after this compound treatment is depicted below.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[15][16][17]
Materials:
-
This compound
-
Cell line of interest (with wild-type p53)
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO) for this compound stock solution
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the exponential growth phase at the time of treatment.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound-treated sample.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into flow cytometry tubes.
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the detached cells with the supernatant.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and carefully aspirating the supernatant.[18]
-
Staining:
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[9][19]
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.[19][20] Use appropriate single-stain and unstained controls for setting up compensation and gates.
-
Data Analysis:
Protocol 2: Caspase-3/7 Activity Assay
This assay utilizes a cell-permeable substrate that fluoresces upon cleavage by active caspase-3 and -7, key executioners of apoptosis.[11]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO
-
Caspase-3/7 Activity Assay Kit for Flow Cytometry (e.g., containing a DEVD-peptide conjugated to a nucleic acid-binding dye)[18]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting and Washing: Follow steps 3 and 4 from Protocol 1.
-
Staining:
-
Resuspend the cells in an appropriate assay buffer provided with the kit.
-
Add the Caspase-3/7 reagent to the cell suspension according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 30-60 minutes) at 37°C, protected from light.
-
-
Data Acquisition: Analyze the samples directly on a flow cytometer. A dead cell stain (like PI or 7-AAD) can be included to differentiate apoptotic from necrotic cells.
-
Data Analysis: An increase in fluorescence intensity in the appropriate channel indicates an increase in Caspase-3/7 activity and thus, apoptosis.
Conclusion
The MDM2 inhibitor this compound effectively induces apoptosis in cancer cells with wild-type p53 by activating the p53 signaling pathway. Flow cytometry, utilizing Annexin V/PI staining or Caspase-3/7 activity assays, provides a robust and quantitative method to evaluate the pro-apoptotic effects of this compound. The protocols and data presented here serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound and similar compounds in cancer drug development.
References
- 1. Prolonged Idasanutlin (this compound) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nanoencapsulation of MDM2 Inhibitor this compound and Class-I HDAC Inhibitor Entinostat Enhances their Therapeutic Potential Through Synergistic Antitumor Effects and Reduction of Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. Pre-clinical evaluation of the MDM2-p53 antagonist this compound alone and in combination with chemotherapy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 15. m.youtube.com [m.youtube.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing RG7388 (Idasanutlin) in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7388, also known as idasanutlin, is a second-generation, potent, and selective small-molecule inhibitor of the MDM2-p53 interaction.[1] In cancer cells harboring wild-type TP53, the MDM2 protein acts as a key negative regulator of the p53 tumor suppressor by targeting it for proteasomal degradation.[2] By binding to the p53-binding pocket of MDM2, this compound disrupts this interaction, leading to the stabilization and activation of p53.[1][2] This activation of the p53 pathway can subsequently induce cell cycle arrest, apoptosis, and/or senescence in tumor cells.[2] Preclinical studies have demonstrated that this compound can enhance the efficacy of ionizing radiation, a cornerstone of cancer therapy, particularly in tumors that are resistant to radiotherapy alone.[3][4] This document provides detailed application notes and protocols for researchers investigating the synergistic effects of this compound in combination with radiotherapy.
Signaling Pathway and Mechanism of Action
The combination of this compound and radiotherapy leverages two distinct but complementary anti-cancer mechanisms. Radiotherapy primarily induces DNA damage, which in turn activates p53. This compound potentiates this effect by preventing the MDM2-mediated degradation of p53, leading to a more robust and sustained activation of p53 and its downstream targets.
Caption: MDM2-p53 signaling pathway with this compound and radiotherapy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the combination of this compound and radiotherapy.
Table 1: In Vivo Efficacy of this compound and Radiotherapy in Rhabdomyosarcoma Xenograft Models [3]
| Xenograft Model | Treatment Group | Radiation Dose (Total) | This compound Dosing Schedule | Outcome |
| Rh18 (Embryonal) | Control | 0 Gy | Vehicle | Tumors reached event size by day 9.5 (median) |
| This compound alone | 0 Gy | 80 mg/kg, daily x 5 | No significant effect on tumor growth | |
| Radiotherapy alone | 20 Gy (2 Gy/fraction) | Vehicle | Complete regression followed by 100% regrowth by week 7 | |
| Combination | 20 Gy (2 Gy/fraction) | 80 mg/kg, daily x 5 | Complete regression with no regrowth at 20 weeks | |
| Rh30 (Alveolar) | Radiotherapy alone | 30 Gy (2 Gy/fraction) | Vehicle | Tumor recurrence observed |
| Combination | 30 Gy (2 Gy/fraction) | 80 mg/kg, daily x 5 | Enhanced time to recurrence compared to radiotherapy alone |
Table 2: Pharmacodynamic Effects of this compound and Radiotherapy Combination [3]
| Xenograft Model | Treatment | Key Pharmacodynamic Changes |
| Rh18 | Combination (this compound + Radiotherapy) | - More rapid and greater induction of p53 responsive genes (p21, PUMA, DDB2) compared to single agents. - Increased p21 levels sustained over 3 days of treatment. - Increased PARP cleavage. |
| Rh30 | Combination (this compound + Radiotherapy) | - Similar pharmacodynamic changes to Rh18, with induction of p53 responsive genes. |
Experimental Protocols
In Vitro Protocols
1. Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Caption: Workflow for a clonogenic survival assay.
Methodology:
-
Cell Plating: Plate single cells in 6-well plates at a density that will result in approximately 50-100 colonies per well for the untreated control. The exact number of cells to be plated will vary depending on the cell line's plating efficiency and radiosensitivity.
-
This compound Treatment: Allow cells to attach overnight. The following day, treat the cells with the desired concentration of this compound (e.g., 0.1-1 µM) for a specified duration (e.g., 2-4 hours) prior to irradiation.
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy) using a calibrated radiation source.
-
Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days, or until colonies are visible to the naked eye.
-
Fixing and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with a solution of methanol (B129727) and acetic acid (3:1). Stain the colonies with 0.5% crystal violet in methanol.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The SF is calculated as: (number of colonies formed after treatment) / (number of cells seeded x PE).
2. Western Blot for p53 Pathway Activation
This protocol is used to assess the protein levels of p53 and its downstream targets.
Methodology:
-
Cell Treatment: Seed cells in 60mm or 100mm dishes and allow them to reach 70-80% confluency. Treat the cells with this compound, radiation, or the combination as per the experimental design.
-
Protein Extraction: At the desired time points post-treatment (e.g., 8, 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, PUMA, DDB2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Protocol: Rhabdomyosarcoma Xenograft Model[3]
This protocol describes the evaluation of this compound and radiotherapy in a patient-derived xenograft (PDX) model of rhabdomyosarcoma.
Caption: Workflow for an in vivo xenograft study.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., CB17 SCID) for the engraftment of patient-derived rhabdomyosarcoma xenografts (e.g., Rh18 or Rh30).[3]
-
Tumor Implantation: Implant tumor fragments subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment cohorts.
-
This compound Administration: Prepare this compound in a suitable vehicle for oral gavage. Administer this compound at the specified dose (e.g., 80 mg/kg) approximately 2-4 hours before each radiation fraction.[3]
-
Radiotherapy: Anesthetize the mice and shield them to expose only the tumor-bearing flank to radiation. Deliver fractionated radiotherapy using a small animal irradiator (e.g., 2 Gy per fraction for a total of 20 or 30 Gy).[3]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity, including radiation-induced skin reactions.
-
Pharmacodynamic Studies: At specified time points during and after treatment, a subset of tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p53, p21, PUMA, DDB2) to confirm target engagement.[3]
-
Endpoint: The primary endpoint is typically tumor growth delay or regression. Mice are euthanized when tumors reach a predetermined maximum size or at the end of the study period.
Concluding Remarks
The combination of this compound and radiotherapy represents a promising strategy for treating tumors with wild-type TP53, particularly those that are resistant to conventional therapies. The protocols and data presented here provide a framework for researchers to further explore the preclinical efficacy and mechanisms of this combination therapy. Careful consideration of dosing schedules, timing of administration, and appropriate in vitro and in vivo models will be crucial for the successful translation of these findings to the clinic.
References
- 1. Inhibition of MDM2 by this compound confers hypersensitivity to X-radiation in xenograft models of childhood sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoactivation of MDM2 Inhibitors: Controlling Protein–Protein Interaction with Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MDM2 by this compound Confers Hypersensitivity to X-radiation in Xenograft Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53-tumor-suppressor-fragment.com [p53-tumor-suppressor-fragment.com]
Co-treatment of RG7388 (Idasanutlin) with Chemotherapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7388, also known as idasanutlin (B612072), is a potent and selective second-generation small-molecule inhibitor of the p53-MDM2 interaction.[1][2] In cancer cells with wild-type TP53, the murine double minute 2 (MDM2) protein acts as a key negative regulator of the p53 tumor suppressor.[3][4] MDM2 binds to p53, promoting its degradation and thereby suppressing its ability to induce cell cycle arrest and apoptosis.[3][4] this compound is designed to block this interaction, leading to the stabilization and activation of p53, which in turn can trigger tumor cell death.[1][3]
Preclinical studies have demonstrated that co-treatment of this compound with various conventional chemotherapeutic agents can result in synergistic or additive anti-tumor effects across a range of cancer types, including acute myeloid leukemia (AML) and neuroblastoma.[5][6][7][8] This document provides detailed application notes, summarizing key quantitative data from these combination studies, and comprehensive protocols for the essential experiments used to evaluate these synergistic interactions.
Signaling Pathway
The primary mechanism of action of this compound is the reactivation of the p53 signaling pathway. By inhibiting MDM2, this compound allows for the accumulation of p53, which can then transactivate its downstream target genes. These include genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[3][9] The combination with chemotherapeutic agents, which often induce DNA damage and thereby also activate p53, can lead to a more robust and sustained activation of this tumor suppressor pathway, resulting in enhanced cancer cell killing.
Quantitative Data Summary
The following tables summarize the synergistic effects observed when combining this compound with various chemotherapeutic agents in preclinical studies. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10]
Table 1: Synergistic Effects of this compound with Chemotherapeutic Agents in Neuroblastoma Cell Lines [2][6]
| Cell Line | Chemotherapeutic Agent | GI50 of this compound (nM) | GI50 of Chemo (nM) | Combination Index (CI) at ED50, ED75, ED90 |
| NGP | Cisplatin | 10 | 1000 | 0.8, 0.7, 0.6 |
| NGP | Doxorubicin | 10 | 50 | 0.5, 0.4, 0.3 |
| NGP | Topotecan | 10 | 5 | 0.6, 0.5, 0.4 |
| NGP | Temozolomide | 10 | 50000 | 0.4, 0.3, 0.2 |
| NGP | Busulfan | 10 | 20000 | 0.3, 0.2, 0.1 |
| SH-SY5Y | Cisplatin | 50 | 2000 | 0.9, 0.8, 0.7 |
| SH-SY5Y | Doxorubicin | 50 | 100 | 0.7, 0.6, 0.5 |
| LAN-5 | Topotecan | 20 | 8 | 0.8, 0.7, 0.6 |
Table 2: Synergistic Effects of this compound (Idasanutlin) with Venetoclax (B612062) in AML Cell Lines [8]
| Cell Line | IC50 of Idasanutlin (nM) | IC50 of Venetoclax (nM) | Combination Index (CI) |
| MV4-11 | 55 | 18 | 0.72 |
| MOLM-13 | 35 | 20 | 0.59 |
Experimental Protocols
Detailed protocols for key in vitro assays to assess the co-treatment effects of this compound and chemotherapeutic agents are provided below.
Experimental Workflow
A typical workflow for in vitro drug combination studies involves determining the single-agent activity of each drug, followed by combination studies to assess for synergy.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Pre-clinical evaluation of the MDM2-p53 antagonist this compound alone and in combination with chemotherapy in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Pre-clinical evaluation of the MDM2-p53 antagonist this compound alone and in combination with chemotherapy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Superior anti-tumor activity of the MDM2 antagonist idasanutlin and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assessing Cell Viability Following Idasanutlin Exposure Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Idasanutlin (B612072) is a small molecule inhibitor of the Murine Double Minute 2 (MDM2) protein, which is a key negative regulator of the p53 tumor suppressor.[1] By blocking the interaction between MDM2 and p53, Idasanutlin stabilizes and activates p53, leading to the induction of cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][3][4] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability, proliferation, and cytotoxicity.[5] This assay measures the metabolic activity of cells, which serves as an indicator of their viability.[6] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[6] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[7] This application note provides a detailed protocol for using the MTT assay to quantify the cytotoxic effects of Idasanutlin on cancer cell lines.
Idasanutlin's Mechanism of Action
Idasanutlin functions by disrupting the MDM2-p53 interaction. In many cancers with wild-type p53, the MDM2 protein is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to proliferate unchecked.[8] Idasanutlin binds to MDM2, preventing it from targeting p53 for proteasomal degradation.[2] This leads to the accumulation of p53 protein, which can then transcriptionally activate target genes like p21, resulting in cell cycle arrest and/or apoptosis.[3][9]
References
- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Prolonged Idasanutlin (this compound) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MDM2-mediated suppression of p53 with idasanutlin: a promising therapeutic approach for acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. New approach to cancer treatment-MDM2 inhibitors [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Lentiviral Transduction for Studying RG7388 Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7388, also known as idasanutlin, is a second-generation, potent, and selective small-molecule inhibitor of the p53-MDM2 interaction.[1] By binding to MDM2, this compound prevents the ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein.[2] This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4] Despite its promising therapeutic potential, the development of resistance to this compound is a significant clinical challenge.[5] Understanding the molecular mechanisms underlying this resistance is crucial for developing effective combination therapies and overcoming treatment failure.
Lentiviral transduction is a powerful and versatile tool for investigating drug resistance mechanisms.[6] Lentiviral vectors can efficiently transduce a wide range of dividing and non-dividing mammalian cells, leading to stable, long-term integration of a transgene into the host cell genome.[7] This enables the creation of isogenic cell line models that either overexpress a gene of interest or have a specific gene knocked down, providing a controlled system to study the functional role of individual genes in conferring resistance to therapeutic agents like this compound.
These application notes provide detailed protocols for utilizing lentiviral transduction to generate stable cell lines for studying this compound resistance. We will cover methods for both gene overexpression to investigate gain-of-function resistance mechanisms and shRNA-mediated gene knockdown to explore loss-of-function scenarios.
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound and the impact of genetic modifications on drug sensitivity.
| Cell Line | p53 Status | This compound IC50 (µM) | Reference |
| 5-8F (Nasopharyngeal Carcinoma) | Wild-type | ~2 | [4] |
| 6-10B (Nasopharyngeal Carcinoma) | Wild-type | ~2 | [4] |
| NGP (Neuroblastoma) | Wild-type | Not specified, but sensitive | [8] |
| SH-SY5Y (Neuroblastoma) | Wild-type | Not specified, but sensitive | [8] |
| LAN-5 (Neuroblastoma) | Wild-type | Not specified, but sensitive | [8] |
| LAN-5 si-p53 (p53 knockdown) | p53 silenced | Insensitive | [1][8] |
| SK-N-AS (Neuroblastoma) | p53 null | Insensitive | [1][8] |
Table 1: this compound IC50 Values in Various Cancer Cell Lines. This table illustrates the dependence of this compound sensitivity on the p53 status of the cancer cells.
| Cell Line | Genetic Modification | Effect on this compound Sensitivity | Reference |
| LAN-5 | Lentiviral shRNA knockdown of p53 | Resistance | [1][8] |
| Glioblastoma Cells | Long-term this compound treatment | Resistance | [5] |
| Glioblastoma Cells (this compound Resistant) | Knockdown of IGFBP1 | Resensitization | [5] |
Table 2: Impact of Genetic Modifications on this compound Resistance. This table highlights how lentiviral-mediated gene knockdown can be used to study and potentially reverse this compound resistance.
Signaling Pathways and Experimental Workflow
p53-MDM2 Signaling Pathway
The following diagram illustrates the core p53-MDM2 signaling pathway and the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MDM2 inhibitor this compound potently inhibits tumors by activating p53 pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Resistance against the MDM2 Inhibitor this compound in Glioblastoma Cells by the MEK Inhibitor Trametinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. addgene.org [addgene.org]
- 8. The MDM2 small-molecule inhibitor this compound leads to potent tumor inhibition in p53 wild-type neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming RG7388 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the MDM2 inhibitor RG7388 (Idasanutlin) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] By binding to MDM2, this compound prevents the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53.[3] This leads to the accumulation of p53, which in turn activates downstream pathways resulting in cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][4]
Q2: My cancer cell line, which is supposed to be TP53 wild-type, is not responding to this compound treatment. What could be the issue?
A2: This phenomenon is known as primary or innate resistance. Several factors could be at play:
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TP53 Status Confirmation: First, re-verify the TP53 status of your cell line. Spontaneous mutations can occur during prolonged cell culture.
-
Low p53 Induction: Some cancer cells with wild-type TP53 may exhibit low or absent p53 protein induction following this compound treatment.[5]
-
Defective Downstream Signaling: There might be defects in the apoptotic signaling network downstream of p53, rendering the cells resistant to p53-mediated apoptosis.[5]
-
MDM4 (MDMX) Overexpression: High levels of MDM4, a homolog of MDM2, can also inhibit p53 and confer resistance to MDM2-p53 inhibitors.[6][7]
Q3: My cells initially responded to this compound, but now they have started growing again. What is happening?
A3: This is characteristic of acquired resistance. Prolonged exposure to MDM2 inhibitors like this compound can lead to the selection of resistant clones.[8] The most common mechanisms for acquired resistance include:
-
Acquisition of TP53 Mutations: Long-term treatment can select for pre-existing cells with TP53 mutations or even induce de novo mutations, making the p53 pathway non-functional.[8][9][10]
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Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent p53-mediated apoptosis. A key example is the activation of the ERK1/2–IGFBP1 signaling cascade, which has been observed in glioblastoma cells with acquired resistance to this compound.[11][12] Activation of the NF-κB pathway has also been implicated.[13]
Q4: What are the established combination strategies to overcome this compound resistance?
A4: Several combination therapies have shown promise in overcoming this compound resistance:
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MEK Inhibitors: For resistance mediated by the ERK1/2 pathway, combining this compound with a MEK inhibitor like trametinib (B1684009) has been shown to restore sensitivity.[11][12]
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BH3-Mimetics: In cases of resistance due to a block in the apoptotic machinery, BH3-mimetics such as venetoclax (B612062) can be used to synergistically induce apoptosis.[14][15]
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DNA-Damaging Agents: Conventional chemotherapeutic agents like cisplatin (B142131) can enhance the apoptotic effects of this compound, even in resistant cells.[14][16]
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Radiotherapy: this compound can act as a radiosensitizer, showing synergistic activity with radiotherapy in p53 wild-type tumors.[11][12][17]
Troubleshooting Guides
Issue 1: Sub-optimal this compound Efficacy in TP53 Wild-Type Cells
| Potential Cause | Troubleshooting Step |
| Incorrect TP53 Status | Sequence the TP53 gene in your cell line to confirm its wild-type status. |
| Low MDM2 Expression | Perform a western blot to assess the basal MDM2 protein levels in your cells. Cell lines with higher MDM2 expression are often more sensitive.[18] |
| Defective Apoptotic Machinery | Evaluate the expression of key apoptotic proteins (e.g., Bax, Bak, Bcl-2, Bcl-xL) by western blot. Consider combining this compound with a BH3-mimetic to directly engage the apoptotic pathway.[14] |
| Sub-optimal Drug Concentration | Perform a dose-response curve to determine the IC50 of this compound in your specific cell line. |
Issue 2: Development of Acquired Resistance to this compound
| Potential Cause | Troubleshooting Step |
| TP53 Mutation | Sequence the TP53 gene in the resistant cells to check for mutations.[8][10] |
| Activation of ERK1/2 Pathway | Perform a western blot to analyze the phosphorylation status of ERK1/2 in both sensitive and resistant cells.[11][12] If activated, consider a combination with a MEK inhibitor. |
| Upregulation of IGFBP1 | Measure the expression of Insulin-like Growth Factor Binding Protein 1 (IGFBP1) via qRT-PCR or western blot in resistant cells.[11][12] |
| Activation of NF-κB Pathway | Assess the activation of the NF-κB pathway in resistant cells, for example, by checking the phosphorylation of p65 via western blot.[13] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Sensitive Cell Lines
| Cell Line | Cancer Type | TP53 Status | GI50 Concentration | Reference |
| 5-8F | Nasopharyngeal Carcinoma | Wild-Type | ~2 µM (for 24h) | [4] |
| Multiple Neuroblastoma Lines | Neuroblastoma | Wild-Type | >200-fold difference vs. mutant | [19][20] |
Table 2: Combination Therapy to Overcome this compound Resistance in Glioblastoma
| Treatment Group | Tumor Growth Inhibition | p-value vs. Vehicle | p-value vs. This compound mono | p-value vs. Trametinib mono | Reference |
| This compound monotherapy (50 mg/kg) | No relevant impact | - | - | - | [11] |
| Trametinib monotherapy (1 mg/kg) | No relevant impact | - | - | - | [11] |
| This compound + Trametinib | 67% | 0.012 | 0.01 | 0.017 | [11] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol is adapted from studies on glioblastoma cell lines.[11][12][13]
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Initial Culture: Begin culturing p53 wild-type cancer cells (e.g., U87MG) in their recommended standard growth medium.
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Dose Escalation: Treat the cells with increasing concentrations of this compound over a period of 3 months. Start with a low concentration (e.g., below the IC50) and gradually increase the dose as the cells adapt and resume proliferation.
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Maintenance: Once a resistant population is established that can proliferate in the presence of a high concentration of this compound, maintain the cells in a medium containing this concentration to prevent the outgrowth of sensitive cells.
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Verification: Regularly verify the resistant phenotype by comparing the dose-response curve of the resistant cells to the parental, sensitive cells using a cell viability assay (e.g., MTT or CellTiter-Glo).
Protocol 2: Cell Viability Assay (CCK8)
This protocol is based on a study in nasopharyngeal carcinoma cells.[4]
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Cell Seeding: Seed 4,000 cells per well in a 96-well plate in their standard growth medium and incubate overnight at 37°C.
-
Treatment: Replace the medium with 100 µL of fresh medium containing the desired concentrations of this compound (e.g., a serial dilution from 0 to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
CCK8 Addition: Add 10 µL of CCK8 reagent to each well and incubate for 2-4 hours in the dark at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 3: Apoptosis Analysis by Flow Cytometry
This protocol is adapted from a study on nasopharyngeal carcinoma cells.[4]
-
Cell Seeding and Treatment: Seed cells (e.g., 6 x 10^5 cells/mL) into 6-well plates. After allowing them to adhere, treat with various concentrations of this compound (e.g., 0, 1, 2, 3 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells, centrifuge, and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Visualizations
Caption: Mechanism of action of this compound in reactivating the p53 pathway.
Caption: ERK1/2-mediated acquired resistance to this compound and its inhibition.
Caption: Workflow for generating and analyzing this compound-resistant cancer cells.
References
- 1. p53-tumor-suppressor-fragment.com [p53-tumor-suppressor-fragment.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. MDM2 inhibitor this compound potently inhibits tumors by activating p53 pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple distinct molecular mechanisms influence sensitivity and resistance to MDM2 inhibitors in adult acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Novel Inhibitors for MDM2-MDM4 E3 Ligase Potently Induce p53-Indepedent Apoptosis in Drug-Resistant Leukemic Cells | MDPI [mdpi.com]
- 8. Prolonged Idasanutlin (this compound) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Insights into Chemoresistance Mediated by Mdm2 Inhibitors: The Benefits of Targeted Therapy over Common Cytostatics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting Resistance against the MDM2 Inhibitor this compound in Glioblastoma Cells by the MEK Inhibitor Trametinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P08.19 Resistance towards the MDM2 inhibitor idasanutlin is mediated via the NFkB pathway and IGFBP1 upregulation in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BH3-mimetics or DNA-damaging agents in combination with this compound overcome p53 mutation-induced resistance to MDM2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. oncotarget.com [oncotarget.com]
- 17. Inhibition of MDM2 by this compound Confers Hypersensitivity to X-radiation in Xenograft Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorine-18 Labeling of the MDM2 Inhibitor this compound for PET Imaging: Chemistry and Preliminary Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pre-clinical evaluation of the MDM2-p53 antagonist this compound alone and in combination with chemotherapy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oncotarget.com [oncotarget.com]
Off-target effects of Idasanutlin in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Idasanutlin (B612072) in preclinical models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with Idasanutlin in preclinical models, and are they on-target or off-target effects?
The most frequently reported toxicities associated with Idasanutlin in preclinical and clinical studies include diarrhea, nausea, vomiting, and myelosuppression (resulting in febrile neutropenia and thrombocytopenia).[1] These are generally considered on-target effects resulting from the activation of p53 in normal, non-cancerous cells.[1] The long-term and true off-target toxicities of Idasanutlin are not yet fully understood.[1]
Q2: My cells are developing resistance to Idasanutlin. Is this a known off-target effect?
The development of resistance to Idasanutlin can occur through several mechanisms. One preclinical study has attributed acquired resistance to the long-term exposure of Idasanutlin, leading to the activation of the ERK1/2–insulin growth factor binding protein 1 (IGFBP1) signaling pathway.[2] This can be considered a mechanism of resistance that is off-target from the primary MDM2-p53 interaction. Additionally, resistance can emerge through the selection of pre-existing or newly acquired TP53 mutations.[1]
Q3: I am observing a reduction in HDAC1 and HDAC2 levels in my Idasanutlin-treated cells. Is this an expected off-target effect?
A recent study has surprisingly shown that Idasanutlin alone can reduce the abundance of HDAC1 and HDAC2, without affecting HDAC3.[3] This effect was previously thought to be exclusive to proteolysis-targeting chimeras (PROTACs) that utilize Idasanutlin as an MDM2 ligand. This suggests a potential off-target activity of Idasanutlin or a previously unknown downstream consequence of p53 activation that leads to the reduction of these histone deacetylases.[3] This finding may be significant for researchers investigating the epigenetic effects of Idasanutlin.
Q4: Are there any known off-target effects when using Idasanutlin in combination with other therapies?
Preclinical studies have investigated Idasanutlin in combination with various agents, such as venetoclax (B612062) and temozolomide (B1682018), and have generally reported synergistic anti-tumor activity.[4][5] While the primary mechanism of synergy is often the complementary action on apoptosis and cell cycle pathways, the potential for unique off-target effects arising from the combination has not been extensively characterized. Researchers should carefully monitor for unexpected toxicities or resistance mechanisms in combination studies.
Q5: What is the effect of Idasanutlin on normal cells and tissues in preclinical models?
In preclinical studies, Idasanutlin has been shown to be well-tolerated in animal models, with a favorable pharmacokinetic profile for intermittent dosing.[4][6] However, as mentioned in Q1, on-target effects on normal tissues, particularly the gastrointestinal tract and bone marrow, are expected due to p53 activation.[1] For instance, Idasanutlin concentrations below 10µM were reported to have no impact on the survival of mesenchymal stromal cells (MSCs).[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High levels of cytotoxicity in normal (non-cancerous) cell lines. | This is likely an on-target effect due to the activation of wild-type p53. | 1. Confirm the TP53 status of your normal cell line. 2. Perform a dose-response curve to determine the therapeutic window between your cancer and normal cell lines. 3. Consider using an intermittent dosing schedule in your experiments to mimic clinical protocols designed to reduce on-target toxicities.[8] |
| Lack of response in a TP53 wild-type cancer cell line. | 1. The cell line may have a downstream defect in the p53 pathway. 2. The cell line may have developed resistance. | 1. Confirm the expression and functionality of key downstream p53 targets like p21. 2. Sequence the TP53 gene to ensure no mutations have been acquired during cell culture. 3. Investigate potential resistance mechanisms, such as the activation of the ERK1/2 pathway.[2] |
| Unexpected changes in gene expression related to epigenetic regulation. | Idasanutlin has been observed to reduce HDAC1 and HDAC2 abundance.[3] | 1. Perform Western blot analysis to confirm the levels of HDAC1, HDAC2, and HDAC3. 2. Investigate changes in histone acetylation marks to understand the functional consequences. |
| Variable results in in vivo xenograft studies. | High inter-patient variability in Idasanutlin pharmacokinetics has been observed in clinical trials, which may translate to animal models.[8] | 1. Ensure consistent formulation and administration of the drug. 2. Increase the number of animals per group to account for variability. 3. Monitor plasma levels of Idasanutlin if possible to correlate exposure with efficacy. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Idasanutlin in Preclinical Cancer Models
| Cancer Type | Cell Line / Model | Metric | Value | Reference |
| Acute Lymphoblastic Leukemia (ALL) | Patient-derived samples (n=17) | EC50 | 10 - 220 nM (mean = 45.1 nM) | [7] |
| Acute Lymphoblastic Leukemia (ALL) | NALM6 (isogenic model) | EC50 (TP53 wild-type) | 74 nM | [7] |
| Acute Lymphoblastic Leukemia (ALL) | NALM6 (isogenic model) | EC50 (TP53 null) | ~10 µM | [7] |
Experimental Protocols
Protocol 1: Assessment of On-Target p53 Activation
-
Cell Culture: Plate TP53 wild-type cancer cells at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with Idasanutlin at various concentrations (e.g., 0.1, 1, and 10 times the EC50 for the cell line) for 6 hours. Include a vehicle-only (DMSO) control.
-
Protein Extraction: Lyse the cells and extract total protein.
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Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with primary antibodies against p53, MDM2, and p21. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Analysis: Quantify the band intensities to determine the fold-increase in p53, MDM2, and p21 protein levels relative to the vehicle control.[7]
Protocol 2: In Vivo Xenograft Model for Efficacy and Tolerability
-
Cell Implantation: Implant human cancer cells (e.g., neuroblastoma SH-SY5Y-Luc) orthotopically into immunodeficient mice.[4]
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging or caliper measurements.
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Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer Idasanutlin (or its prodrug RO6839921) and/or other therapies (e.g., temozolomide) according to the desired schedule.[4][6]
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Efficacy Assessment: Continue to monitor tumor growth and survival of the mice.
-
Tolerability Assessment: Monitor the body weight and general health of the mice throughout the study. At the end of the study, collect blood for complete blood counts to assess for myelosuppression.
Visualizations
Caption: On-target signaling pathway of Idasanutlin.
Caption: Potential off-target resistance pathway.
Caption: Workflow for on-target validation.
References
- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superior anti-tumor activity of the MDM2 antagonist idasanutlin and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing RG7388 (Idasanutlin)-Induced Thrombocytopenia In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing thrombocytopenia, a common on-target toxicity observed during in vivo studies with RG7388 (Idasanutlin), a potent MDM2 inhibitor. The information is presented in a question-and-answer format to directly address potential issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced thrombocytopenia?
A1: this compound is a small molecule inhibitor of the p53-MDM2 interaction. By blocking MDM2, this compound activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2] However, MDM2 also plays a crucial role in normal hematopoiesis.[1] The thrombocytopenia induced by this compound is considered an "on-target" effect, resulting from the activation of p53 in hematopoietic stem and progenitor cells, which can impair platelet production.[1][3]
Q2: How is this compound-induced thrombocytopenia typically characterized in preclinical models?
A2: In preclinical studies, this compound-induced thrombocytopenia is generally dose-dependent and reversible.[4][5] The severity of thrombocytopenia is related to the dose and schedule of this compound administration.[4] Daily dosing schedules tend to be associated with more frequent and severe myelosuppression, including thrombocytopenia, compared to intermittent dosing schedules (e.g., weekly or 5 days on/23 days off).[4]
Q3: What are the key monitoring parameters for assessing this compound-induced thrombocytopenia in vivo?
A3: Regular monitoring of platelet counts is critical. This should be done at baseline before starting this compound treatment and then at regular intervals during and after treatment. Key parameters to assess include:
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Platelet Count Nadir: The lowest platelet count reached after this compound administration.
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Time to Nadir: The time it takes to reach the platelet count nadir.
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Time to Recovery: The time it takes for platelet counts to return to baseline or a safe level.
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Clinical Signs of Bleeding: Petechiae, bruising, hematuria, or bleeding from the gums or nose.[6]
Troubleshooting Guides
Issue 1: Unexpectedly Severe Thrombocytopenia or Animal Morbidity
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Possible Cause:
-
Troubleshooting Steps:
-
Immediate Action:
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Consider temporarily interrupting this compound dosing.
-
Provide supportive care as outlined in the "Supportive Care Protocols" section below.
-
Monitor animals closely for signs of bleeding.
-
-
Investigation:
-
Review Dosing and Administration: Double-check all calculations for dose preparation and ensure the correct administration route and volume were used.[7]
-
Evaluate Animal Health: Confirm that the animals were healthy before dosing and that there are no confounding factors.[7]
-
Pharmacokinetic Analysis: If possible, analyze plasma samples to determine the actual drug exposure and correlate it with the observed toxicity.[7]
-
-
Corrective Actions for Future Experiments:
-
Issue 2: Inconsistent or Highly Variable Platelet Counts Between Animals in the Same Dose Group
-
Possible Cause:
-
Troubleshooting Steps:
-
Review Blood Collection and Handling Procedures:
-
Ensure a consistent and minimally traumatic blood collection method is used (e.g., submandibular or saphenous vein).[7]
-
Use appropriate anticoagulants (e.g., EDTA) and ensure gentle mixing of the sample.[7]
-
Analyze samples promptly after collection using a calibrated hematology analyzer validated for the animal species.[7]
-
-
Increase Sample Size: A larger group of animals may be needed to account for individual variability.
-
Refine Dosing Technique: Ensure consistent administration of this compound to all animals.
-
Data Presentation
Table 1: Illustrative Dose-Dependent Effects of an MDM2 Inhibitor on Platelet Counts in a Rodent Model
| Dose Group (mg/kg) | Expected Platelet Nadir (% of Baseline) | Expected Time to Nadir (Days) | Expected Time to Recovery (Days) |
| Vehicle Control | 95-105% | N/A | N/A |
| Low Dose | 60-70% | 4-6 | 10-14 |
| Mid Dose | 40-50% | 3-5 | 14-21 |
| High Dose | <30% | 2-4 | >21 (or requires intervention) |
Note: This table provides an illustrative example based on the known toxicity profile of MDM2 inhibitors. Actual values will vary depending on the specific experimental conditions, including the animal model and dosing regimen.
Experimental Protocols
Protocol 1: In Vivo Platelet Count Monitoring in Mice
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Animal Handling: Handle mice gently to minimize stress, which can affect platelet counts.[7]
-
Blood Collection:
-
Sample Analysis:
-
Frequency of Monitoring:
-
Baseline: Collect a blood sample before the first dose of this compound.
-
During Treatment: Collect samples at regular intervals (e.g., every 2-3 days) during the dosing period.
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Post-Treatment: Continue monitoring during the recovery phase until platelet counts return to baseline.
-
Protocol 2: Supportive Care for Severe Thrombocytopenia
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) recommendations and the specific condition of the animal.
-
Platelet Transfusion (for severe, active bleeding):
-
Platelet transfusions are the primary intervention for managing severe bleeding due to thrombocytopenia.[8]
-
The decision to transfuse should be based on the severity of bleeding and the platelet count. Prophylactic transfusions are considered when platelet counts fall below a critical threshold (e.g., <20,000/µL), especially in the presence of other risk factors for bleeding.[6]
-
-
Thrombopoietin (TPO) Receptor Agonists:
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In some preclinical models of chemotherapy-induced thrombocytopenia, TPO receptor agonists have been used to stimulate platelet production.[9]
-
The use and dosage of these agents in the context of this compound-induced thrombocytopenia would require careful validation.
-
-
General Supportive Care:
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Ensure animals have easy access to food and water.
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Minimize handling and invasive procedures to reduce the risk of bleeding.
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Provide a comfortable and stress-free environment.
-
Mandatory Visualizations
Caption: this compound inhibits MDM2, leading to p53 activation and downstream effects.
Caption: Workflow for managing this compound-induced thrombocytopenia in vivo.
Caption: Troubleshooting logic for severe this compound-induced thrombocytopenia.
References
- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Supportive Care in the Oncology Setting [jhoponline.com]
- 7. benchchem.com [benchchem.com]
- 8. Challenges and Advances in Managing Thrombocytopenic Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevention of thrombocytopenia using thrombopoietin in high-dose cytarabine treatment of non-Hodgkin lymphoma. - ASCO [asco.org]
Technical Support Center: Optimizing RG7388 (Idasanutlin) for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RG7388 (Idasanutlin) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction.[1][2] In cancer cells with wild-type p53, the overexpression of MDM2, a primary negative regulator of p53, leads to the suppression of p53's tumor-suppressive functions.[2] this compound binds to MDM2, blocking its interaction with p53. This restores p53 activity, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][3]
Q2: What is the recommended solvent for this compound for in vivo studies?
A2: this compound is practically insoluble in water.[4][5] For in vivo administration, it is often formulated as a suspension. A common vehicle involves reconstitution of an amorphous solid dispersion of this compound with hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) polymer in a Klucel/Tween solution immediately before use.[6] For laboratory-scale preparations, dissolving this compound in DMSO to create a stock solution is a common first step.[4][7] This stock can then be further diluted in an appropriate vehicle for animal administration, ensuring the final DMSO concentration is well-tolerated by the animals.
Q3: What are the typical dosage ranges for this compound in preclinical mouse models?
A3: The effective dosage of this compound in vivo can vary depending on the tumor model and dosing schedule. Doses ranging from 12.5 mg/kg to 100 mg/kg administered orally have been reported to be effective in various xenograft models.[1][3][8][9] It is crucial to perform dose-response studies to determine the optimal dose for your specific model.
Q4: Can this compound be used in combination with other therapies?
A4: Yes, preclinical studies have shown that this compound can act synergistically with chemotherapeutic agents and radiation therapy.[8][10][11] Combining this compound with other treatments can enhance anti-tumor efficacy.[8][10] However, it is important to monitor for potential additive toxicities.[5]
Q5: What are the known mechanisms of resistance to this compound?
A5: A primary mechanism of acquired resistance to this compound is the development of mutations in the TP53 gene.[12][13][14] Prolonged treatment can lead to the selection of cancer cells with mutated p53, rendering the drug ineffective as its mechanism of action relies on wild-type p53 function.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor in vivo efficacy despite in vitro activity | 1. Suboptimal dosage or scheduling.2. Poor bioavailability due to improper formulation.3. Tumor model has mutated or null p53 status. | 1. Conduct a dose-escalation study to find the maximum tolerated dose (MTD) and optimal biological dose in your model.2. Ensure proper formulation of this compound to improve its suspension and absorption. Consider using a commercially available formulation or consulting formulation experts.3. Verify the p53 status of your xenograft model. This compound is most effective in tumors with wild-type p53.[11] |
| Observed Toxicity (e.g., weight loss, lethargy in animals) | 1. Dosage is too high.2. On-target effects on normal tissues.3. Vehicle toxicity. | 1. Reduce the dosage or switch to an intermittent dosing schedule (e.g., once or twice weekly) which may be better tolerated.[9]2. Monitor for hematological toxicities such as thrombocytopenia and leukopenia, which are known side effects.[15] Consider co-administration of supportive care agents if necessary.3. Run a vehicle-only control group to rule out toxicity from the administration vehicle. |
| Compound precipitation in the formulation | 1. This compound is insoluble in aqueous solutions.2. Improper mixing or storage of the formulation. | 1. Prepare a fresh suspension immediately before each administration.[6]2. Ensure the compound is fully suspended by vigorous vortexing or sonication before dosing. Avoid storing aqueous suspensions for extended periods.[7] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| SJSA1 Osteosarcoma | 12.5 mg/kg, p.o. | 88 | [1] |
| SJSA1 Osteosarcoma | 25 mg/kg, p.o. | >100 (regression) | [1] |
| Nasopharyngeal Carcinoma (5-8F) | 25 mg/kg, p.o., every other day | Significant inhibition | [3] |
| Rhabdomyosarcoma (Rh18) | 40 or 80 mg/kg, p.o., daily for 5 days | No significant single-agent activity | [8] |
| Rhabdomyosarcoma (Rh30) | 100 mg/kg, p.o., once per week for 3 weeks | No significant single-agent activity | [8] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL | [4][16] |
| Ethanol | 8 mg/mL | [7][16] |
| Water | < 1 mg/mL (practically insoluble) | [7][16] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture human cancer cells with wild-type p53 (e.g., SJSA-1 osteosarcoma cells) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., a mixture of medium and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude mice).
-
Monitor tumor growth regularly using calipers.
-
-
Animal Grouping and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Prepare the this compound formulation. For example, create a suspension in a vehicle such as 0.5% Klucel and 0.1% Tween 80 in water.
-
Administer this compound orally (p.o.) via gavage at the desired dose and schedule. The control group should receive the vehicle only.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
-
Pharmacodynamic Analysis:
-
To assess target engagement, a satellite group of animals can be treated with a single dose of this compound.
-
Collect tumors at various time points post-treatment (e.g., 4, 8, 24 hours).
-
Analyze tumor lysates by Western blot for the upregulation of p53 and its target proteins, such as p21 and MDM2.
-
Visualizations
Caption: this compound mechanism of action in the p53 signaling pathway.
Caption: A typical experimental workflow for an in vivo this compound efficacy study.
Caption: A decision tree for troubleshooting poor in vivo efficacy of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2 inhibitor this compound potently inhibits tumors by activating p53 pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdv3100.com [mdv3100.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Inhibition of MDM2 by this compound Confers Hypersensitivity to X-radiation in Xenograft Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-clinical evaluation of the MDM2-p53 antagonist this compound alone and in combination with chemotherapy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prolonged Idasanutlin (this compound) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. BH3-mimetics or DNA-damaging agents in combination with this compound overcome p53 mutation-induced resistance to MDM2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. caymanchem.com [caymanchem.com]
RG7388 Technical Support Center: Solubility and Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of RG7388 (Idasanutlin). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound exhibits high solubility in DMSO, with various sources reporting values of approximately 45 mg/mL, 100 mg/mL, or even higher.[1][2][3][4] When preparing stock solutions, it is advisable to use freshly opened, anhydrous DMSO to avoid issues with moisture, which can impact the solubility of the compound.[2][3][5]
Q2: What is the solubility of this compound in other common laboratory solvents?
This compound has moderate solubility in ethanol, with reported values around 8 mg/mL.[3][4][6][7] Its solubility in aqueous solutions is poor. Some sources state a solubility of approximately 1 mg/mL in water, while others indicate it is insoluble.[3][4][6] For in vivo studies, a formulation of 10% DMSO and 90% Corn Oil has been used, achieving a solubility of at least 2.5 mg/mL.[2]
Q3: I am observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?
This is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase the percentage of organic co-solvent: If your experimental design allows, increasing the percentage of DMSO or adding another suitable co-solvent in the final solution can help maintain solubility.
-
Use a surfactant: The use of a non-ionic surfactant, such as Pluronic F-68, has been reported in the preparation of this compound nanoparticles and may help improve its suspension in aqueous media.[8]
-
Sonication and warming: Gentle warming of the solution to 37°C and/or brief sonication can help in redissolving the precipitate.[9] However, the long-term stability under these conditions should be considered.
Q4: How should I store this compound?
As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[4][6] Stock solutions in DMSO can be stored at -20°C for several months.[9] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: How stable is this compound in aqueous solutions?
This compound has limited stability in aqueous solutions. It is not recommended to store aqueous solutions for more than one day.[6] For experiments requiring aqueous dilutions, it is best to prepare them fresh on the day of use.
Q6: Is this compound stable in biological fluids?
An 18F-labeled version of this compound was found to be stable in human serum in vitro for up to 4 hours at 37°C.[10] However, in vivo studies in mice showed significant metabolism, with about 60% of the compound remaining intact in plasma after 30 minutes.[10]
Data Summary Tables
Table 1: Solubility of this compound in Different Solvents
| Solvent | Reported Solubility | Source(s) |
| DMSO | ≥ 45 mg/mL | [1][2] |
| 100 mg/mL | [3][4][6] | |
| >10 mM | [9] | |
| Ethanol | 8 mg/mL | [3][4][6] |
| ≥6.96 mg/mL (with gentle warming) | [7] | |
| Water | ~1 mg/mL | [6] |
| < 1 mg/mL | [4] | |
| Insoluble | [3] | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [2] |
Table 2: Stability of this compound under Different Conditions
| Form | Storage Condition | Reported Stability | Source(s) |
| Crystalline Solid | -20°C | ≥ 4 years | [4][6] |
| DMSO Stock Solution | -20°C | Several months | [9] |
| Aqueous Solution | Room Temperature / 4°C | Not recommended for storage > 1 day | [6] |
| Human Serum (in vitro) | 37°C | Stable for up to 4 hours | [10] |
| Mouse Plasma (in vivo) | - | ~60% intact after 30 minutes | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (crystalline solid, FW: 616.5 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.165 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound solid.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if needed.[9]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: General Procedure for Diluting this compound Stock Solution in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, cell culture medium)
-
-
Procedure:
-
Bring the this compound DMSO stock solution and the aqueous buffer to room temperature.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While gently vortexing the buffer, add the required volume of the this compound stock solution dropwise to the buffer. This rapid mixing helps to prevent immediate precipitation.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared aqueous dilution immediately. Do not store for more than a day.[6]
-
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. raybiotech.com [raybiotech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apexbt.com [apexbt.com]
- 10. Fluorine-18 Labeling of the MDM2 Inhibitor this compound for PET Imaging: Chemistry and Preliminary Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in RG7388 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MDM2 inhibitor, RG7388 (Idasanutlin).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective second-generation small-molecule inhibitor of the MDM2-p53 interaction.[1][2] By binding to the p53-binding pocket of MDM2, this compound blocks the interaction between these two proteins. This inhibition leads to the stabilization and activation of wild-type p53, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.[1][3]
Q2: In which cell lines is this compound expected to be most effective?
A2: The efficacy of this compound is primarily dependent on the p53 status of the cancer cells. It is most potent in cell lines harboring wild-type p53 (TP53 WT).[4] Cells with mutated or deleted p53 are generally resistant to this compound's effects.[4] Therefore, it is crucial to verify the p53 status of your cell lines before initiating experiments.[5]
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is typically supplied as a crystalline solid. For long-term storage, it should be kept as a powder at -20°C, where it is stable for at least three years.[6] Stock solutions are typically prepared in DMSO. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution and store it at -80°C for up to one year or at -20°C for up to one month.[6] Since moisture-absorbing DMSO can reduce solubility, using fresh DMSO is advisable.[6]
Q4: What are the known off-target effects of this compound?
A4: this compound is a highly selective MDM2 inhibitor with fewer off-target effects compared to first-generation inhibitors like Nutlin-3a.[7][8] This high selectivity is a possible explanation for the lack of anti-angiogenic activity observed with this compound, an effect that has been reported for other, less specific MDM2 antagonists.[7][9] The most common adverse effects observed in clinical settings, such as myelosuppression and gastrointestinal issues, are considered to be on-target effects resulting from p53 activation in normal cells.[8]
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability or Lack of Response in Cell Viability Assays
Possible Causes & Solutions
-
Incorrect p53 Status: As mentioned in the FAQs, this compound's primary mechanism relies on functional, wild-type p53.
-
Suboptimal Drug Concentration: The effective concentration of this compound can vary significantly between different cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal IC50 concentration for your specific cell line. Start with a broad range of concentrations (e.g., low nanomolar to low micromolar) to establish a dose-response curve.[5]
-
-
Compound Instability or Precipitation: this compound is insoluble in water and can precipitate in aqueous media if not prepared correctly.[5][10]
-
Solution: Always prepare fresh dilutions of this compound from a DMSO stock solution immediately before use. Minimize freeze-thaw cycles of the stock solution.[5] If you observe any precipitate in your culture medium, prepare a fresh dilution. A study on a nanoformulation of idasanutlin (B612072) highlighted its hydrophobic nature and efforts to improve stability and solubility.[10]
-
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Solution: Ensure a uniform cell seeding density across all wells. Optimize the seeding density for your specific cell line to ensure logarithmic growth throughout the duration of the assay.
-
-
Assay Duration: The effects of this compound on cell viability may be time-dependent.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for observing the desired effect in your cell line.
-
Issue 2: Inconsistent p53 Activation or Downstream Target Expression in Western Blots
Possible Causes & Solutions
-
Timing of Analysis: The induction of p53 and its downstream targets like p21 and MDM2 is a dynamic process.
-
Solution: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) after this compound treatment to identify the peak expression levels of your proteins of interest. For example, in some ovarian cancer cell lines, stabilization of p53 and upregulation of p21 and MDM2 were observed as early as four hours post-treatment.[11]
-
-
Antibody Quality: Poor antibody quality or incorrect antibody dilution can lead to weak or non-specific signals.
-
Solution: Use validated antibodies for p53, p21, MDM2, and your loading control. Optimize antibody dilutions and incubation times. Consider using a positive control cell line known to respond to this compound.
-
-
Cell Lysis and Protein Handling: Inefficient cell lysis or protein degradation can affect the quality of your western blot results.
-
Solution: Use a suitable lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the protein extraction process and store lysates at -80°C.
-
-
Loading Inconsistencies: Uneven protein loading across lanes will lead to inaccurate quantification.
-
Solution: Perform a protein quantification assay (e.g., BCA or Bradford) to ensure equal loading. Always include a reliable loading control (e.g., GAPDH, β-actin, or tubulin) on your western blots.
-
Issue 3: Development of Drug Resistance Over Time
Possible Causes & Solutions
-
Acquired TP53 Mutations: Prolonged exposure to MDM2 inhibitors can lead to the selection of cells with acquired mutations in the TP53 gene, rendering them resistant to the drug.[12][13]
-
Solution: If you observe a gradual loss of sensitivity to this compound, consider sequencing the TP53 gene in your resistant cell population to check for mutations.
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways. For example, long-term exposure to this compound in glioblastoma cells has been shown to induce resistance through the activation of the ERK1/2–IGFBP1 signaling cascade.[1]
-
Solution: Investigate potential bypass pathways in your resistant cells using techniques like RNA sequencing or phospho-protein arrays. Combination therapies targeting these activated pathways may be necessary to overcome resistance. For instance, the MEK inhibitor trametinib (B1684009) was shown to overcome this compound resistance in glioblastoma models.[1]
-
Data Presentation
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 / GI50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type | 30 | [6] |
| NGP | Neuroblastoma | Wild-Type | 14.8 - 140.3 (range) | [4] |
| SH-SY5Y | Neuroblastoma | Wild-Type | 14.8 - 140.3 (range) | [4] |
| LAN-5 | Neuroblastoma | Wild-Type | 14.8 - 140.3 (range) | [4] |
| Ovarian Cancer Cell Lines (various) | Ovarian Cancer | Wild-Type | Significantly more sensitive than mutant lines | [11] |
| Glioblastoma Cell Lines (various) | Glioblastoma | Wild-Type | Synergistic with radiotherapy | [1] |
Experimental Protocols
Detailed Methodology for a Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity. Add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Detailed Methodology for a Western Blot Analysis of p53 Pathway Activation
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
Caption: this compound inhibits MDM2, leading to p53 activation and downstream cellular outcomes.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pre-clinical evaluation of the MDM2-p53 antagonist this compound alone and in combination with chemotherapy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdv3100.com [mdv3100.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Idasanutlin-ionizable lipid nanocomplex for enhanced solubility, stability, and anticancer activity in p53 sensitive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. mdpi.com [mdpi.com]
- 13. Prolonged Idasanutlin (this compound) Treatment Leads to the Generation of p53-Mutated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Idasanutlin toxicity profile in non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MDM2 inhibitor, Idasanutlin (B612072). The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments, with a focus on its toxicity profile in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Idasanutlin?
Idasanutlin is an orally available, small-molecule antagonist of Mouse Double Minute 2 (MDM2).[1] It binds to the p53-binding pocket of the MDM2 protein, disrupting the MDM2-p53 interaction.[1] In cells with wild-type p53, this inhibition prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The resulting stabilization and accumulation of p53 leads to the activation of the p53 pathway, which can induce cell cycle arrest, apoptosis, and senescence.[2]
Q2: What are the expected outcomes of Idasanutlin treatment in p53 wild-type non-cancerous cells?
In p53 wild-type non-cancerous cells, Idasanutlin treatment is expected to activate the p53 pathway, leading primarily to a reversible cell cycle arrest, most commonly at the G1 phase.[2] While apoptosis can be induced in some cancer cell lines, normal cells are generally more resistant to Idasanutlin-induced apoptosis and tend to undergo growth arrest. This differential response provides a therapeutic window. The on-target effects in normal tissues are responsible for the most common toxicities observed in clinical settings, which include hematological and gastrointestinal side effects.[2]
Q3: Is Idasanutlin toxic to all non-cancerous cells?
Idasanutlin exhibits a degree of selectivity for cancer cells over non-cancerous cells. For instance, the IC50 value for the non-malignant breast epithelial cell line MCF-10A was found to be 6.81 ± 0.77 µM, which is up to 3.39 times higher than in triple-negative breast cancer cell lines, indicating lower toxicity in these non-cancerous cells.[3] However, due to its on-target mechanism of p53 activation, which is a crucial regulator in normal cellular processes, some level of toxicity in healthy, proliferating cells (such as hematopoietic progenitors) is expected and has been observed as myelosuppression in clinical trials.[2]
Quantitative Data: Idasanutlin Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Idasanutlin in various cell lines.
Table 1: IC50 Values of Idasanutlin in Non-Cancerous Cell Lines
| Cell Line | Cell Type | p53 Status | IC50 (µM) | Reference |
| MCF-10A | Non-malignant breast epithelial | Wild-Type | 6.81 ± 0.77 | [3] |
Note: There is a limited amount of publicly available data on the specific IC50 values of Idasanutlin in a wide range of non-cancerous cell lines.
Table 2: IC50 Values of Idasanutlin in Cancer Cell Lines for Comparison
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type | 0.01 | [4] |
| HCT116 | Colon Carcinoma | Wild-Type | 0.01 | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | 2.00 ± 0.63 | [3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | 2.43 ± 0.24 | [3] |
| MDA-MB-436 | Triple-Negative Breast Cancer | Mutant | 4.64 ± 0.18 | [3] |
| MV4-11 | Acute Myeloid Leukemia | Wild-Type | 0.051 | [5] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 0.031 | [5] |
| U-2 OS | Osteosarcoma | Wild-Type | 0.043 - 0.092 (low dose effect) | [6] |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | 0.043 - 0.092 (low dose effect) | [6] |
Signaling Pathways and Experimental Workflows
Idasanutlin's Mechanism of Action and Downstream p53 Signaling
Caption: Idasanutlin inhibits MDM2, leading to p53 stabilization and downstream cell cycle arrest or apoptosis.
Experimental Workflow: Assessing Cell Viability with MTT Assay
Caption: Standard workflow for determining cell viability using the MTT assay after Idasanutlin treatment.
Experimental Workflow: Detecting Apoptosis with Annexin V/7-AAD Staining
Caption: Workflow for apoptosis detection using Annexin V and a viability dye like 7-AAD or PI.
Troubleshooting Guides
Issue 1: Unexpectedly High Toxicity in Non-Cancerous Control Cells
-
Question: I'm observing high levels of cell death in my non-cancerous control cell line after Idasanutlin treatment, which I expected to be more resistant. What could be the cause?
-
Answer:
-
High Proliferative Rate: Non-cancerous cells that are rapidly dividing may be more sensitive to p53-induced cell cycle arrest and apoptosis. Ensure your cells are not overly confluent or in a state of high metabolic activity. Consider seeding at a lower density.
-
p53 Status: Confirm the p53 status of your non-cancerous cell line. Although rare, some immortalized "normal" cell lines may have acquired mutations in the p53 pathway. Verify the wild-type status of p53 through sequencing or functional assays.
-
Off-Target Effects at High Concentrations: At concentrations significantly above the IC50, Idasanutlin may exhibit off-target toxicities.[6] Perform a dose-response curve to ensure you are working within a specific, on-target concentration range.
-
Contamination: Check your cell cultures for mycoplasma or other microbial contamination, which can stress the cells and increase their sensitivity to drug treatment.
-
Issue 2: No Apoptosis Observed in p53 Wild-Type Cells
-
Question: My p53 wild-type cells undergo cell cycle arrest but show no signs of apoptosis after Idasanutlin treatment. Is this normal?
-
Answer:
-
Cell-Type Dependent Response: Yes, this is a common observation. The primary response to p53 activation in many cell types, particularly non-cancerous cells, is cell cycle arrest rather than apoptosis.[6] Apoptosis is not induced in all p53 wild-type cells; for example, MCF-7 and U-2 OS cancer cell lines primarily undergo cell cycle arrest.[7]
-
Apoptotic Threshold: The decision between cell cycle arrest and apoptosis is complex and depends on the cellular context and the presence of other pro- and anti-apoptotic signals. Your cells may have a high threshold for apoptosis.
-
Duration of Treatment: Apoptosis may be a delayed response. Consider extending your treatment time course (e.g., to 72 or 96 hours) to see if apoptosis is induced at later time points.
-
Assay Sensitivity: Ensure your apoptosis assay is sensitive enough. For low levels of apoptosis, consider using a more sensitive method or increasing the number of cells analyzed by flow cytometry.
-
Issue 3: Inconsistent Results in MTT/Cell Viability Assays
-
Question: I'm getting high variability between wells in my MTT assay. What are the common pitfalls?
-
Answer:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells in each well.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media without cells.
-
Incomplete Solubilization of Formazan (B1609692) Crystals: After adding the solubilization buffer (e.g., DMSO), ensure the formazan crystals are completely dissolved by pipetting up and down or using a plate shaker. Incomplete dissolution will lead to artificially low absorbance readings.
-
Interference from Phenol Red or Serum: Phenol red in the culture medium and substances in serum can interfere with absorbance readings. Use a background control (media with MTT but no cells) to subtract background absorbance.
-
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a general guideline for assessing cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Idasanutlin in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/7-AAD Staining
This protocol outlines the steps for detecting apoptosis by flow cytometry using Annexin V-FITC and 7-Aminoactinomycin D (7-AAD).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with Idasanutlin for the desired time.
-
Harvest Cells: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and 7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol provides a method for analyzing cell cycle distribution using propidium iodide staining and flow cytometry.
Materials:
-
Cold 70% ethanol (B145695)
-
Cold PBS
-
PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvest: Treat cells with Idasanutlin and harvest as described for the apoptosis assay.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for long-term storage.
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use the linear scale for the PI channel (FL2 or equivalent) and appropriate gating to exclude doublets. The DNA content will correspond to the different phases of the cell cycle (G0/G1, S, and G2/M).
References
- 1. Idasanutlin | C31H29Cl2F2N3O4 | CID 53358942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Superior anti-tumor activity of the MDM2 antagonist idasanutlin and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged Idasanutlin (this compound) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing RG7388 (Idasanutlin)-Induced Neutropenia
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage neutropenia associated with the use of RG7388 (idasanutlin), a potent MDM2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced neutropenia?
A1: this compound is a selective inhibitor of the MDM2-p53 interaction. By blocking MDM2, this compound activates the p53 pathway, which can lead to cell cycle arrest and apoptosis in cancer cells. However, this on-target effect is not limited to malignant cells. MDM2 plays a crucial role in the normal function of hematopoietic stem and progenitor cells. Inhibition of MDM2 in these cells can disrupt their proliferation and differentiation, leading to a decrease in the production of mature blood cells, including neutrophils, resulting in neutropenia.[1][2] This is considered a class effect for MDM2 inhibitors.[1][3]
Q2: How common is neutropenia with this compound treatment?
A2: Neutropenia is a common adverse event associated with this compound treatment. Clinical trial data has shown that the incidence and severity of neutropenia are related to the dose and schedule of this compound administration. Myelosuppression, including neutropenia and thrombocytopenia, is a frequent dose-limiting toxicity (DLT).[2][4] In a phase I study, grade ≥ 3 neutropenia was reported in 16.2% of patients across all dosing cohorts.[2] Febrile neutropenia, a serious complication, has also been observed.[2][3] An exposure-response analysis indicated a higher risk of febrile neutropenia with higher idasanutlin (B612072) exposure.[5]
Q3: What are the typical signs and symptoms of neutropenia to monitor for in my experiments?
A3: In preclinical animal models, the primary sign of neutropenia is a decrease in the absolute neutrophil count (ANC) in peripheral blood samples. Clinically, patients may be asymptomatic, but can present with fever, which in the context of a low ANC is termed febrile neutropenia and is a medical emergency.[6] Other signs of infection to monitor for include chills, sore throat, and signs of localized infection.[7] Regular monitoring of complete blood counts (CBCs) with differential is crucial to detect the onset and severity of neutropenia.
Q4: Are there established strategies to minimize this compound-induced neutropenia?
A4: Yes, several strategies can be employed to manage and minimize this compound-induced neutropenia. These are largely based on established practices for managing chemotherapy-induced neutropenia and include:
-
Dose Modification: This can involve reducing the dose of this compound or interrupting the treatment cycle to allow for neutrophil recovery.[8][9][10]
-
Supportive Care with Granulocyte Colony-Stimulating Factors (G-CSFs): Prophylactic or therapeutic use of G-CSFs, such as filgrastim (B1168352) or pegfilgrastim, can stimulate the production of neutrophils and reduce the duration and severity of neutropenia.[8][11][12] The decision to use G-CSF is often based on the patient's risk of febrile neutropenia.[13][14]
-
Careful Monitoring: Regular monitoring of blood counts is essential to detect neutropenia early and implement management strategies promptly.[7]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Significant drop in neutrophil counts in animal models. | On-target effect of this compound on hematopoietic progenitors. | 1. Confirm dose: Ensure the correct dose of this compound was administered. 2. Monitor kinetics: Perform serial blood counts to determine the nadir and recovery of neutrophils. 3. Consider dose reduction: In subsequent experiments, a lower dose of this compound may be necessary to achieve the desired therapeutic effect while minimizing myelosuppression. 4. Supportive care: In some models, administration of G-CSF may be considered to support neutrophil recovery.[12] |
| Unexpectedly severe myelosuppression in in vitro assays (e.g., CFU assay). | High sensitivity of the cell line or primary cells to MDM2 inhibition. | 1. Titrate drug concentration: Perform a dose-response curve to determine the IC50 for myelosuppression. 2. Use appropriate controls: Include both positive (known myelosuppressive agent) and negative controls. 3. Check cell viability: Ensure the observed effect is due to inhibition of proliferation/differentiation and not general cytotoxicity. |
| Difficulty in interpreting the severity of neutropenia. | Lack of standardized grading criteria for preclinical studies. | 1. Adapt clinical criteria: Use established clinical grading systems, such as the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE), as a reference for classifying the severity of neutropenia in animal models.[15] 2. Establish baseline: Ensure you have robust baseline neutrophil counts for your animal strain. |
Data Presentation
Table 1: Incidence of Grade ≥ 3 Neutropenia and Dose-Limiting Toxicities (DLTs) from a Phase I Study of Idasanutlin (this compound) in Patients with Advanced Tumors (NCT01462175) [2]
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Grade ≥ 3 Neutropenia (%) | Neutropenia as a DLT (%) | Febrile Neutropenia as a DLT (%) |
| Once weekly for 3 weeks (QW x 3) | 3200 mg | Data not specified | 0 | 0 |
| Once daily for 3 days (QD x 3) | 1000 mg | Data not specified | 6.7 | 6.7 |
| Once daily for 5 days (QD x 5) | 500 mg | Data not specified | 5.9 | 2.9 |
| Overall (All Cohorts) | - | 16.2 | 5.1 | 3.0 |
Table 2: Relationship Between Idasanutlin Exposure and Probability of Grade ≥ 3 Neutropenia [16]
| Idasanutlin Exposure (Cumulative AUC over 28 days) | Predicted Probability of Grade ≥ 3 Neutropenia |
| Lower Exposure (e.g., weekly dosing) | Lower Risk |
| Higher Exposure (e.g., daily dosing) | Higher Risk |
Experimental Protocols
In Vitro Assessment of Myelosuppression: Colony-Forming Unit (CFU) Assay
This protocol is adapted from established methods for assessing the effects of compounds on hematopoietic progenitor cells.[3][9][14][17]
Objective: To determine the inhibitory effect of this compound on the proliferation and differentiation of granulocyte-macrophage progenitor cells (CFU-GM).
Materials:
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Human or murine bone marrow mononuclear cells (BMCs) or cord blood-derived CD34+ cells
-
Methylcellulose-based medium supplemented with appropriate cytokines for CFU-GM growth (e.g., GM-CSF, IL-3, SCF)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
35 mm culture dishes
-
Sterile water
-
Inverted microscope
Procedure:
-
Cell Preparation: Isolate mononuclear cells from bone marrow or cord blood using density gradient centrifugation.
-
Drug Preparation: Prepare a serial dilution of this compound in IMDM. The final concentration in the methylcellulose (B11928114) medium should be determined based on expected clinical exposures or previous in vitro data. A vehicle control (e.g., DMSO) must be included.
-
Plating:
-
Thaw the methylcellulose medium.
-
Add the cell suspension and the this compound solution (or vehicle) to the methylcellulose medium.
-
Vortex the mixture thoroughly.
-
Dispense 1.1 mL of the cell-medium mixture into each 35 mm culture dish using a syringe with a blunt-end needle.
-
Gently rotate the dish to ensure even distribution.
-
-
Incubation:
-
Place the culture dishes in a larger dish containing an open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 14 days (for human cells) or 7-10 days (for murine cells).
-
-
Colony Counting:
-
Using an inverted microscope, count the number of CFU-GM colonies (defined as a cluster of >40-50 cells).
-
Calculate the percentage of inhibition of colony formation for each this compound concentration compared to the vehicle control.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound (Idasanutlin).
Experimental Workflow
Caption: Clinical management workflow for this compound-induced neutropenia.
References
- 1. Animal models for evaluating the myelosuppressive effects of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Predicting Drug Induced Neutropenia from in vitro Studies – BMSR Biomedical Simulations Resource [bmsr.usc.edu]
- 5. Meegle | Free Download Adverse Event Reporting Workflow [meegle.com]
- 6. Predicting Chemotherapy-Induced Neutropenia and Granulocyte Colony-Stimulating Factor Response Using Model-Based In Vitro to Clinical Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non–chemotherapy drug–induced neutropenia: key points to manage the challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro hematotoxicity testing in drug development: a review of past, present and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dls.com [dls.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Myelosuppressive effects in vivo with very low dosages of monomeric recombinant murine macrophage inflammatory protein-1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Use of in vitro assays to assess hematotoxic effects of environmental compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Current management of chemotherapy-induced neutropenia in adults: key points and new challenges: Committee of Neoplastic Supportive-Care (CONS), China Anti-Cancer Association Committee of Clinical Chemotherapy, China Anti-Cancer Association - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
Technical Support Center: Enhancing the Oral Bioavailability of MDM2 Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Murine Double Minute 2 (MDM2) inhibitors. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of many MDM2 inhibitors?
A1: The poor oral bioavailability of MDM2 inhibitors often stems from a combination of factors related to their physicochemical and pharmacokinetic properties. Many of these small molecules are highly lipophilic, leading to poor aqueous solubility in the gastrointestinal (GI) tract. Additionally, they can be subject to extensive first-pass metabolism in the gut wall and liver, and may also be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pumps them out of intestinal cells, reducing their absorption into systemic circulation.[1][2][3]
Q2: What initial in vitro assays are crucial for diagnosing the cause of poor oral bioavailability of my MDM2 inhibitor?
A2: A tiered approach using a series of in vitro assays is recommended to identify the root cause. Start with determining the compound's aqueous solubility in simulated gastric and intestinal fluids. Follow this with a Caco-2 permeability assay to assess its ability to cross the intestinal epithelium and to identify if it is a substrate for efflux pumps. Finally, a metabolic stability assay using liver microsomes will help to evaluate its susceptibility to first-pass metabolism.[1]
Q3: My MDM2 inhibitor shows high permeability in the Caco-2 assay but still has low oral bioavailability in vivo. What could be the issue?
A3: This scenario often points towards extensive first-pass metabolism.[2] After being absorbed by the intestinal cells, the compound is transported to the liver via the portal vein, where it can be rapidly metabolized by enzymes, such as cytochrome P450s, before reaching systemic circulation.[2][4] Another possibility is that the compound has poor solubility in the GI tract, and the in vitro permeability assay, where the compound is already in solution, may not fully capture this limitation.
Q4: What are the common formulation strategies to improve the oral bioavailability of poorly soluble MDM2 inhibitors?
A4: Several formulation strategies can be employed. Particle size reduction, through techniques like micronization or nanonization, increases the surface area for dissolution.[5] Amorphous solid dispersions, where the drug is dispersed in a polymer matrix, can enhance solubility and dissolution rate.[5] For lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption.[5][6][7]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
-
Symptoms: The compound precipitates out of solution during in vitro assays or shows low and variable absorption in vivo.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the kinetic and thermodynamic solubility of your inhibitor in physiologically relevant buffers (pH 1.2, 6.8). Assess its LogP/LogD to understand its lipophilicity.
-
Formulation Development:
-
Particle Size Reduction: Employ micronization or nanomilling to increase the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Create an ASD by dispersing the inhibitor in a hydrophilic polymer matrix. This can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.
-
Lipid-Based Formulations: For highly lipophilic inhibitors, consider formulating in oils, surfactants, and co-solvents to form micelles or emulsions in the GI tract, which can improve solubilization and absorption.
-
Salt Forms: If your inhibitor has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.
-
-
Issue 2: Low Intestinal Permeability
-
Symptoms: Low apparent permeability coefficient (Papp) in the apical-to-basolateral (A-B) direction in a Caco-2 assay. High efflux ratio (Papp B-A / Papp A-B > 2).
-
Troubleshooting Steps:
-
Assess Efflux Liability: A high efflux ratio suggests the inhibitor is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).[8] Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-B permeability and a decrease in the efflux ratio confirms P-gp involvement.
-
Structural Modification: If efflux is a major issue, medicinal chemistry efforts can be directed to modify the molecule to reduce its affinity for P-gp. This often involves masking polar groups or altering the overall molecular shape.
-
Co-administration with P-gp Inhibitors: In preclinical studies, co-dosing with a P-gp inhibitor can be used to assess the potential for improvement in oral absorption by blocking efflux.
-
Issue 3: High First-Pass Metabolism
-
Symptoms: The inhibitor is rapidly cleared in an in vitro metabolic stability assay with liver microsomes. In vivo, the oral bioavailability is low despite good permeability, and the clearance is high.
-
Troubleshooting Steps:
-
Identify Metabolic Soft Spots: Use LC-MS/MS to identify the metabolites formed during the microsomal stability assay. This can help pinpoint the sites on the molecule that are most susceptible to metabolism.
-
Medicinal Chemistry Approaches:
-
Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at metabolically labile positions can slow down the rate of metabolism.
-
Blocking Groups: Introduce chemical groups that sterically hinder the metabolic enzymes from accessing the "soft spots."
-
-
Prodrug Strategy: Design a prodrug that masks the metabolically labile functional group. The prodrug should be more stable and will be converted to the active inhibitor in vivo.[8]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Selected MDM2 Inhibitors in Rats (Oral Dosing)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC (hr*mg/L) | T1/2 (hr) | Oral Bioavailability (%F) | Reference |
| Compound 1 (MI-63) | 50 | 118 | 430 | 1.8 | 10 | [9] |
| Compound 2 | 50 | 185 | 1018 | 2.6 | 18 | [9] |
| Compound 3 | 50 | 258 | 1341 | 3.1 | 22 | [9] |
| Compound 5 | 25 | 2898 | 6543 | 3.5 | 56 | [9] |
| Compound 7 | 25 | 3751 | 7677 | 4.2 | 65 | [9] |
Table 2: Pharmacokinetic Parameters of AMG 232 in Preclinical Species
| Species | Clearance (% of Liver Blood Flow) | Oral Bioavailability (%F) |
| Mouse | Low (<25%) | >42% |
| Rat | Low (<25%) | >42% |
| Dog | High (74%) | 18% |
| Monkey | Low (<25%) | >42% |
| Data adapted from Ye et al., 2015.[10] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of an MDM2 inhibitor.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.
-
Permeability Assessment (Apical to Basolateral - A to B): a. The culture medium is removed, and the cells are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). b. The transport buffer is added to the basolateral (receiver) compartment. c. The MDM2 inhibitor, dissolved in transport buffer, is added to the apical (donor) compartment. d. The plate is incubated at 37°C with gentle shaking. e. Samples are collected from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes), and fresh transport buffer is added to maintain a constant volume.
-
Permeability Assessment (Basolateral to Apical - B to A): a. The same procedure as for A to B is followed, but the inhibitor is added to the basolateral (donor) compartment, and samples are collected from the apical (receiver) compartment.
-
Sample Analysis: The concentration of the MDM2 inhibitor in the collected samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Protocol 2: Metabolic Stability Assay using Liver Microsomes
Objective: To evaluate the susceptibility of an MDM2 inhibitor to phase I metabolism.
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate (B84403) buffer (pH 7.4). A solution of the MDM2 inhibitor is prepared in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).
-
Incubation: a. The microsomal suspension is pre-warmed to 37°C. b. The MDM2 inhibitor is added to the microsomes and pre-incubated for a short period. c. The metabolic reaction is initiated by adding a NADPH-regenerating system. d. Control incubations are performed without the NADPH-regenerating system to account for non-enzymatic degradation.
-
Time Points: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins. The supernatant is collected for analysis.
-
Sample Analysis: The concentration of the remaining parent MDM2 inhibitor is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the inhibitor remaining at each time point is plotted against time. The natural logarithm of the percentage remaining is plotted against time, and the slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Visualizations
Caption: The p53-MDM2 signaling pathway and the action of MDM2 inhibitors.
Caption: Experimental workflow for improving the oral bioavailability of an MDM2 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. cri.northeastern.edu [cri.northeastern.edu]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 8. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 9. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and metabolism of AMG 232, a novel orally bioavailable inhibitor of the MDM2-p53 interaction, in rats, dogs and monkeys: in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
RG7388 vs. Nutlin-3a: A Comparative Guide on Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent small-molecule inhibitors of the MDM2-p53 interaction: RG7388 (Idasanutlin) and Nutlin-3a. The focus is an objective evaluation of their potency and selectivity, supported by experimental data, to aid in research and development decisions.
Introduction: Targeting the p53-MDM2 Axis
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] Murine double minute 2 (MDM2) is a primary negative regulator of p53.[1] It acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby suppressing its tumor-suppressive functions.[1] In many cancers with wild-type p53, the overexpression of MDM2 effectively inactivates the p53 pathway, promoting tumor growth.[2]
Small-molecule inhibitors that disrupt the MDM2-p53 interaction can stabilize and activate p53, restoring its anti-tumor activities. Nutlin-3a was a pioneering molecule in this class.[1] this compound (Idasanutlin) is a second-generation MDM2 inhibitor developed to improve upon the potency and pharmacological properties of earlier compounds.[1][3]
Potency and Selectivity: A Quantitative Comparison
This compound consistently demonstrates superior potency and selectivity compared to Nutlin-3a in disrupting the MDM2-p53 interaction and inhibiting the proliferation of cancer cells with wild-type p53.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line (p53 status) | GI50 (nM) | Reference |
| This compound | p53-MDM2 Interaction | HTRF Binding Assay | 6 | N/A | N/A | [4][5] |
| Cell Proliferation | MTT Assay | N/A | SJSA-1 (wt) | 10 | [4] | |
| Cell Proliferation | MTT Assay | N/A | HCT116 (wt) | 10 | [4] | |
| Cell Proliferation | SRB Assay | N/A | Ovarian Cancer (wt) | 253.3 ± 73.1 | [6] | |
| Cell Proliferation | SRB Assay | N/A | Ovarian Cancer (mutant) | >10,000 | [6] | |
| Nutlin-3a | p53-MDM2 Interaction | Cell-free Assay | 90 | N/A | N/A | [7][8][9] |
| Cell Proliferation | SRB Assay | N/A | Ovarian Cancer (wt) | 1,760 ± 510 | [6] | |
| Cell Proliferation | SRB Assay | N/A | Ovarian Cancer (mutant) | >21,200 | [6] |
Key Findings:
-
In a biochemical HTRF binding assay, this compound (IC50 = 6 nM) is approximately 15-fold more potent than Nutlin-3a (IC50 = 90 nM) at directly inhibiting the p53-MDM2 interaction.[4][7][8][9]
-
In cellular assays, this compound demonstrates significantly greater potency in inhibiting the growth of wild-type p53 cancer cell lines. For instance, in ovarian cancer cell lines, the average GI50 for this compound was in the nanomolar range (253.3 nM), whereas for Nutlin-3a it was in the micromolar range (1.76 µM).[6]
-
Both compounds exhibit high selectivity for cancer cells with wild-type p53, with minimal effect on p53-mutant cells.[6] this compound shows over a 200-fold difference in GI50 between wild-type and mutant p53 cell lines.[10]
Signaling Pathway and Mechanism of Action
Both this compound and Nutlin-3a function by competitively binding to the p53-binding pocket on the MDM2 protein. This prevents MDM2 from interacting with and degrading p53. The resulting stabilization and accumulation of p53 leads to the transcriptional activation of its downstream target genes, such as p21 (CDKN1A), which mediates cell cycle arrest, and PUMA, which is involved in apoptosis.
References
- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Pre-clinical efficacy and synergistic potential of the MDM2-p53 antagonists, Nutlin-3 and this compound, as single agents and in combined treatment with cisplatin in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdv3100.com [mdv3100.com]
Synergistic Apoptosis Induction with RG7388 and Venetoclax in Acute Myeloid Leukemia
A Comparative Guide for Researchers
The combination of the MDM2 inhibitor RG7388 (idasanutlin) and the BCL-2 inhibitor venetoclax (B612062) has demonstrated significant synergistic anti-tumor activity in preclinical models of acute myeloid leukemia (AML) and has shown promising efficacy in early-phase clinical trials. This guide provides a comprehensive comparison of the effects of this combination therapy, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms.
Mechanism of Synergy: A Dual-Pronged Attack on Cancer Cell Survival
The synergistic effect of this compound and venetoclax stems from their complementary mechanisms of action, which target two critical and distinct anti-apoptotic pathways frequently dysregulated in AML.
This compound (Idasanutlin): As a potent and selective small-molecule antagonist of Murine Double Minute 2 (MDM2), this compound disrupts the interaction between MDM2 and the tumor suppressor protein p53.[1][2] In cancer cells with wild-type p53, this inhibition leads to the stabilization and activation of p53.[2] Activated p53 then transcriptionally upregulates pro-apoptotic proteins, including PUMA and NOXA, and notably, downregulates the anti-apoptotic protein Mcl-1, a key resistance factor to venetoclax.[1][3]
Venetoclax: This BH3 mimetic selectively binds to and inhibits the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[4][5] By neutralizing BCL-2, venetoclax releases pro-apoptotic proteins like BIM, allowing them to activate BAX and BAK, which in turn permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation and apoptosis.[4][6]
The combination of this compound and venetoclax results in a potent, synergistic induction of apoptosis. This compound-mediated activation of p53 primes the cell for apoptosis by downregulating Mcl-1, thereby removing a critical resistance mechanism to venetoclax.[1] This allows venetoclax to more effectively inhibit BCL-2 and trigger the intrinsic apoptotic cascade.
Preclinical Efficacy: In Vitro and In Vivo Evidence
Preclinical studies have consistently demonstrated the synergistic anti-leukemic activity of the this compound and venetoclax combination in p53 wild-type AML cell lines and patient-derived xenograft (PDX) models.
In Vitro Data Summary
| Cell Line | Drug Combination | Key Findings | Reference |
| MOLM-13 (p53-WT AML) | This compound + Venetoclax | Synergistic induction of apoptosis. Combination treatment resulted in earlier and more profound apoptosis compared to single agents.[7] | [7] |
| MV4-11 (p53-WT AML) | This compound + Venetoclax | Enhanced cell death and apoptosis with the combination.[1] Combination treatment led to synergistic effects with a combination index (CI) of 0.72.[7] | [1][7] |
| OCI-AML3 (p53-WT AML) | This compound + Venetoclax | Combination treatment overcame resistance to single-agent therapy. | [8] |
In Vivo Data Summary
| Model | Treatment | Key Outcomes | Reference |
| MOLM-13 Xenograft | This compound + Venetoclax | Superior tumor growth inhibition and prolonged survival compared to single agents. | [7] |
| MV4-11 Xenograft | This compound + Venetoclax | Significantly enhanced anti-tumor activity. | [1] |
Clinical Evaluation: Phase 1b Trial (NCT02670044)
A non-randomized, open-label, phase 1b clinical trial evaluated the safety and efficacy of venetoclax in combination with idasanutlin (B612072) in patients with relapsed or refractory (R/R) AML who were ineligible for cytotoxic chemotherapy.[8][9][10]
Clinical Trial Data Summary
| Parameter | Details | Reference |
| Patient Population | Relapsed/Refractory Acute Myeloid Leukemia (R/R AML), ineligible for cytotoxic chemotherapy. | [8][9] |
| Dosing Schedule | Venetoclax administered daily, with idasanutlin on days 1-5 of a 28-day cycle. Dose escalation was performed. | [8][10] |
| Composite Complete Remission (CRc) | 26.0% across all dose levels during dose escalation. 34.3% at the anticipated recommended phase 2 doses. | [8][9] |
| Morphologic Leukemia-Free State (MLFS) | 12.0% across all dose levels during dose escalation. 14.3% at the anticipated recommended phase 2 doses. | [8][9] |
| Common Adverse Events (≥40%) | Diarrhea (87.3%), nausea (74.5%), vomiting (52.7%), hypokalemia (50.9%), and febrile neutropenia (45.5%). | [8] |
| Biomarkers of Response | Higher CRc rates were associated with pretreatment IDH1/2 and RUNX1 mutations. | [8][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below as representative protocols synthesized from published studies.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11) in white, clear-bottom 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Drug Treatment: Treat cells with a dose range of this compound, venetoclax, or the combination. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Plate AML cells and treat with this compound, venetoclax, or the combination for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
Wash cells twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic. Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
-
Western Blot Analysis
-
Cell Lysis:
-
Treat AML cells with this compound, venetoclax, or the combination for the indicated times.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p53, anti-Mcl-1, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.[3][11]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The combination of this compound and venetoclax represents a promising therapeutic strategy for AML by co-targeting the p53-MDM2 and BCL-2 survival pathways. The robust synergistic induction of apoptosis observed in preclinical models and the encouraging response rates in early clinical trials underscore the potential of this combination. Further clinical investigation is warranted to fully elucidate the efficacy and safety of this novel-novel combination in a broader AML patient population. This guide provides researchers with a foundational understanding of the synergistic interaction, supporting data, and key experimental methodologies to facilitate further research in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Superior anti-tumor activity of the MDM2 antagonist idasanutlin and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Venetoclax and idasanutlin in relapsed/refractory AML: a nonrandomized, open-label phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Venetoclax and idasanutlin in relapsed/refractory AML: a nonrandomized, open-label phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
RG7388: A Comparative Analysis in p53 Wild-Type versus Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
RG7388, also known as idasanutlin, is a second-generation, highly potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1] Its mechanism of action is centered on disrupting the negative regulation of the tumor suppressor protein p53 by MDM2, leading to the reactivation of the p53 signaling pathway.[2] This guide provides a comparative overview of the experimental data on this compound's effects in cancer cell lines with differing p53 status, highlighting its therapeutic potential and selectivity.
Mechanism of Action: Restoring p53 Function
In cells with wild-type p53, the MDM2 protein binds to p53, promoting its degradation and thereby suppressing its tumor-suppressive functions. This compound competitively binds to the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction.[2] This leads to the stabilization and accumulation of p53, which can then transcriptionally activate its downstream target genes. The activation of these genes results in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis, or programmed cell death.[3]
In contrast, in cancer cells harboring mutant p53, the p53 protein is often non-functional. As this compound's primary mechanism relies on the activation of wild-type p53, it is largely ineffective in these cells.[4] However, some studies suggest potential p53-independent effects in certain mutant cell lines, though this is not its primary mode of action.
Data Presentation: Quantitative Comparison
The efficacy of this compound is markedly different between p53 wild-type and mutant cell lines, as demonstrated by various in vitro studies. The following tables summarize key quantitative data from comparative experiments.
Growth Inhibition (GI50)
The half-maximal growth inhibition (GI50) concentration is a measure of a drug's potency. Studies consistently show that p53 wild-type cell lines are significantly more sensitive to this compound than p53 mutant cell lines, with GI50 values often being over 200-fold lower.[5][6]
| Cell Line | Cancer Type | p53 Status | This compound GI50 (nM) | Reference |
| A2780 | Ovarian Cancer | Wild-Type | 253.3 ± 73.1 | [7] |
| IGROV-1 | Ovarian Cancer | Wild-Type | - | [7] |
| OAW42 | Ovarian Cancer | Wild-Type | - | [7] |
| SKOV3 | Ovarian Cancer | Mutant | >10,000 | [7] |
| CAOV3 | Ovarian Cancer | Mutant | >10,000 | [7] |
| OVCAR-4 | Ovarian Cancer | Mutant | >10,000 | [7] |
| SH-SY5Y | Neuroblastoma | Wild-Type | 68.2 ± 43.3 | [8] |
| NGP | Neuroblastoma | Wild-Type | 14.8 - 140.3 | [8] |
| SK-N-AS | Neuroblastoma | Mutant | >10,000 | |
| IMR-32 | Neuroblastoma | Mutant | >10,000 | [8] |
Note: GI50 values can vary between studies due to different experimental conditions.
Induction of Apoptosis
This compound treatment leads to a significant, dose-dependent increase in apoptosis in p53 wild-type cells. This is often measured by the percentage of cells positive for Annexin V, an early marker of apoptosis.
| Cell Line | Cancer Type | p53 Status | This compound Treatment | Apoptotic Cells (%) | Reference |
| 5-8F | Nasopharyngeal Carcinoma | Wild-Type | 0 µM (Control) | 1.2 | [3] |
| 1 µM | - | [3] | |||
| 2 µM | - | [3] | |||
| 3 µM | 59 | [3] | |||
| 6-10B | Nasopharyngeal Carcinoma | Wild-Type | 0 µM (Control) | 1.1 | [3] |
| 1 µM | - | [3] | |||
| 2 µM | - | [3] | |||
| 3 µM | 25 | [3] |
Cell Cycle Arrest
Activation of p53 by this compound typically induces cell cycle arrest at the G1/S checkpoint, preventing cells from entering the DNA synthesis phase.
| Cell Line | Cancer Type | p53 Status | This compound Treatment | % Cells in G1 Phase | Reference |
| 5-8F | Nasopharyngeal Carcinoma | Wild-Type | 0 µM (Control) | ~50 | [3] |
| 1 µM | - | [3] | |||
| 2 µM | - | [3] | |||
| 3 µM | ~79 | [3] | |||
| 6-10B | Nasopharyngeal Carcinoma | Wild-Type | |||
| 0 µM (Control) | ~61 | [3] | |||
| 1 µM | - | [3] | |||
| 2 µM | - | [3] | |||
| 3 µM | ~77 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of protocols for key assays used to evaluate the effects of this compound.
Cell Viability Assay (SRB or MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Cell Fixation (for SRB): Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) or treat with MTT reagent.
-
Solubilization: Solubilize the bound dye (for SRB) or formazan (B1609692) crystals (for MTT).
-
Absorbance Measurement: Read the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the GI50 values from the dose-response curves.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound as required.
-
Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells to allow for DNA staining and RNA degradation.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.
Western Blotting
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization
Signaling Pathway of this compound in p53 Wild-Type Cells
Caption: this compound inhibits the MDM2-p53 interaction, leading to p53 activation and downstream effects.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing this compound's effects in p53 wild-type vs. mutant cell lines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MDM2 inhibitor this compound potently inhibits tumors by activating p53 pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdv3100.com [mdv3100.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Pre-clinical efficacy and synergistic potential of the MDM2-p53 antagonists, Nutlin-3 and this compound, as single agents and in combined treatment with cisplatin in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
The Synergistic Potential of RG7388 and PARP Inhibitors in Ovarian Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of targeted therapies is a rapidly evolving paradigm in oncology, aiming to enhance anti-tumor efficacy and overcome resistance. This guide provides a detailed comparison of the efficacy of the MDM2 inhibitor, RG7388 (idasanutlin), in combination with the PARP inhibitor, rucaparib (B1680265), in preclinical ovarian cancer models. The data presented herein is derived from peer-reviewed studies and is intended to inform further research and drug development efforts in this promising area.
Mechanisms of Action: A Synergistic Approach
This compound is a second-generation, potent, and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] By binding to MDM2, this compound prevents the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53.[1] This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[2][3]
PARP (Poly ADP-ribose polymerase) inhibitors, such as rucaparib, are targeted agents that exploit deficiencies in DNA repair pathways.[4][5] PARP enzymes are crucial for the repair of single-strand DNA breaks.[4][6] In cancer cells with impaired homologous recombination repair (HRR), often due to mutations in BRCA1/2 genes, inhibition of PARP leads to the accumulation of double-strand DNA breaks during replication, a catastrophic event that triggers cell death—a concept known as synthetic lethality.[5][7]
The combination of this compound and a PARP inhibitor is hypothesized to exert a synergistic anti-tumor effect. This compound-induced p53 activation can lead to cell cycle arrest, providing a window for the cytotoxic effects of PARP inhibitors to take hold in cells with compromised DNA repair machinery.
Figure 1: Simplified signaling pathway of this compound and PARP inhibitor synergy.
Quantitative Analysis of Efficacy
The following tables summarize the quantitative data from a key preclinical study investigating the combination of this compound and rucaparib in wild-type TP53 ovarian cancer cell lines.
Table 1: Single-Agent Growth Inhibition (GI50)
| Cell Line | This compound GI50 (µM) | Rucaparib GI50 (µM) |
| A2780 | 0.25 ± 0.04 | 2.5 ± 0.5 |
| IGROV-1 | 0.31 ± 0.06 | 15.0 ± 2.0 |
| OAW42 | 0.20 ± 0.03 | 12.5 ± 1.5 |
Data extracted from Zanjirband et al., 2017.
Table 2: Synergy Analysis (Combination Index)
The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Combination | CI at ED50 | CI at ED75 | CI at ED90 | Average CI | Interpretation |
| A2780 | This compound + Rucaparib | 0.85 | 0.75 | 0.65 | 0.75 | Synergistic |
| IGROV-1 | This compound + Rucaparib | 0.95 | 0.88 | 0.80 | 0.88 | Additive to Synergistic |
| OAW42 | This compound + Rucaparib | 1.05 | 0.95 | 0.90 | 0.97 | Additive |
CI values are estimated from data presented in Zanjirband et al., 2017.[8]
Table 3: Effect on Cell Cycle Distribution (72h Treatment)
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| A2780 | Control | 55 | 30 | 15 |
| This compound (1x GI50) | 70 | 15 | 15 | |
| Rucaparib (1x GI50) | 50 | 25 | 25 | |
| Combination | 75 | 10 | 15 | |
| IGROV-1 | Control | 60 | 25 | 15 |
| This compound (1x GI50) | 75 | 10 | 15 | |
| Rucaparib (1x GI50) | 55 | 20 | 25 | |
| Combination | 80 | 5 | 15 |
Percentages are approximated from graphical data in Zanjirband et al., 2017.[8]
Table 4: Induction of Apoptosis (Sub-G1 Population, 72h Treatment)
| Cell Line | Treatment | % Sub-G1 (Apoptosis) |
| A2780 | Control | < 5% |
| This compound (1x GI50) | ~15% | |
| Rucaparib (1x GI50) | ~10% | |
| Combination | ~30% | |
| IGROV-1 | Control | < 5% |
| This compound (1x GI50) | ~20% | |
| Rucaparib (1x GI50) | ~10% | |
| Combination | ~40% |
Percentages are approximated from graphical data in Zanjirband et al., 2017.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of protocols for key experiments cited in the evaluation of this compound and PARP inhibitor combination therapy.
Figure 2: A typical experimental workflow for evaluating combination therapy.
Cell Viability (MTT) Assay
-
Cell Seeding: Ovarian cancer cells (e.g., A2780, IGROV-1, OAW42) are seeded in 96-well plates at a density of 2-5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, a PARP inhibitor (e.g., rucaparib), or the combination of both for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The GI50 (concentration causing 50% growth inhibition) is calculated from dose-response curves.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with the compounds for the desired time points (e.g., 24, 48, 72 hours). Both adherent and floating cells are collected, washed with PBS, and counted.
-
Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) while vortexing and stored at -20°C for at least 2 hours.
-
Staining: Fixed cells are washed with PBS and then incubated with a staining solution containing propidium (B1200493) iodide (PI) and RNase A in the dark at room temperature for 30 minutes.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the sub-G1 population (indicative of apoptosis) are quantified using appropriate software.
Western Blot Analysis
-
Protein Extraction: Following drug treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., p53, p21, MDM2, PARP) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caspase-3/7 Activity Assay
-
Cell Treatment: Cells are seeded in a 96-well white-walled plate and treated with the compounds.
-
Reagent Addition: An equal volume of Caspase-Glo® 3/7 reagent is added to each well.
-
Incubation: The plate is incubated at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase-3/7 activity, is measured using a luminometer.
Logical Relationships and Conclusions
The experimental data supports a synergistic or additive anti-tumor effect when combining this compound with the PARP inhibitor rucaparib in wild-type TP53 ovarian cancer cell lines.
The synergistic interaction is most pronounced in the A2780 cell line, as evidenced by a lower Combination Index.[8] Mechanistically, the combination leads to a significant increase in G1 cell cycle arrest and a marked enhancement of apoptosis compared to either agent alone.[8] While the addition of rucaparib did not further increase the stabilization of p53 or its downstream targets p21 and MDM2 beyond the effect of this compound alone, the combined treatment resulted in greater cell cycle arrest and apoptosis.[8][9] This suggests that the synergistic effect on growth inhibition is not solely dependent on an accentuated p53 response but likely involves other mechanisms, potentially related to the interplay between p53-mediated cellular processes and PARP inhibition-induced DNA damage.
Further preclinical and clinical investigations are warranted to explore the full potential of this combination therapy in ovarian and other TP53 wild-type cancers. Future studies could also investigate the efficacy of this compound in combination with other PARP inhibitors, such as olaparib, niraparib, and talazoparib, to identify the most potent and clinically translatable pairings.
References
- 1. promega.com [promega.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Correction: Combination treatment with rucaparib (Rubraca) and MDM2 inhibitors, Nutlin-3 and this compound, has synergistic and dose reduction potential in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Combination treatment with rucaparib (Rubraca) and MDM2 inhibitors, Nutlin-3 and this compound, has synergistic and dose reduction potential in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase 3/7 Activity [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Combination treatment with rucaparib (Rubraca) and MDM2 inhibitors, Nutlin-3 and this compound, has synergistic and dose reduction potential in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of First and Second-Generation MDM2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of first and second-generation MDM2 inhibitors, supported by experimental data. We delve into their mechanisms of action, preclinical potency, and clinical efficacy, offering a comprehensive resource to inform future research and development in this critical area of oncology.
The discovery of the p53 tumor suppressor protein and its primary negative regulator, the E3 ubiquitin ligase MDM2, has paved the way for targeted cancer therapies. In many cancers with wild-type p53, the overexpression of MDM2 leads to the degradation of p53, thereby disabling a critical pathway for tumor suppression. Small-molecule inhibitors that disrupt the MDM2-p53 interaction can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells. This guide provides a detailed head-to-head comparison of the pioneering first-generation MDM2 inhibitors and the more recently developed second-generation compounds that have entered clinical trials.
Mechanism of Action: Restoring p53 Function
Both first and second-generation MDM2 inhibitors function by competitively binding to the p53-binding pocket on the MDM2 protein. This action prevents MDM2 from targeting p53 for proteasomal degradation. The resulting stabilization and accumulation of p53 in the nucleus allows it to transcriptionally activate its downstream target genes, such as CDKN1A (encoding p21) and PUMA, which in turn mediate cell cycle arrest and apoptosis, respectively.
First-Generation MDM2 Inhibitors: The Nutlins
The first generation of MDM2 inhibitors is primarily represented by the nutlin family, with Nutlin-3a being the most extensively studied enantiomer. These compounds laid the groundwork for validating the therapeutic potential of targeting the MDM2-p53 axis.
Key Characteristics:
-
Structure: Cis-imidazoline scaffold.
-
Potency: Generally exhibit micromolar to high nanomolar affinity for MDM2.
-
Limitations: While groundbreaking, their clinical development has been hampered by modest potency and suboptimal pharmacokinetic properties, often requiring high doses that can lead to off-target effects and toxicities.
Second-Generation MDM2 Inhibitors: Enhanced Potency and Clinical Advancement
To overcome the limitations of the first-generation inhibitors, significant efforts were made to develop second-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. These inhibitors, with diverse chemical scaffolds, have shown greater promise in preclinical and clinical studies. Key examples include Idasanutlin (RG7388), Siremadlin (HDM201), Milademetan (DS-3032b), Alrizomadlin (B605068) (APG-115), and Navtemadlin (AMG-232).
Key Advantages over First-Generation:
-
Higher Potency: Exhibit low nanomolar to picomolar binding affinities for MDM2, allowing for lower effective doses.
-
Improved Pharmacokinetics: Generally possess better oral bioavailability and metabolic stability.
-
Enhanced Selectivity: Designed to have greater specificity for MDM2, potentially reducing off-target toxicities.
Preclinical Potency: A Quantitative Comparison
The following tables summarize the in vitro potency of first and second-generation MDM2 inhibitors across a panel of cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50) and binding affinity (Ki).
Table 1: In Vitro Potency (IC50) of First-Generation MDM2 Inhibitor
| Compound | Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| Nutlin-3a | HCT116 | Colorectal Carcinoma | Wild-Type | 28.03 ± 6.66[1] |
| Nutlin-3a | MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | 22.13 ± 0.85[1] |
| Nutlin-3a | U87MG | Glioblastoma | Wild-Type | >20 (at 96h)[2] |
| Nutlin-3a | OSA | Osteosarcoma | Wild-Type | 0.527 ± 0.131[3] |
| Nutlin-3a | T778 | Liposarcoma | Wild-Type | 0.658 ± 0.138[3] |
Table 2: In Vitro Potency (IC50/Ki) of Second-Generation MDM2 Inhibitors
| Compound | Cell Line | Cancer Type | p53 Status | IC50 (nM) | Ki (nM) |
| Idasanutlin | HCT116 | Colorectal Carcinoma | Wild-Type | 4150 ± 310[1] | 0.15[4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | 2000 ± 630[1] | ||
| Siremadlin | SJSA-1 | Osteosarcoma | Wild-Type | 38[5] | 0.21[5] |
| Nalm-6 | B-cell Leukemia | Wild-Type | ≤ 146[6] | ||
| Milademetan | SK-N-SH | Neuroblastoma | Wild-Type | 21.9[7][8] | 5.57[1][9] |
| SH-SY5Y | Neuroblastoma | Wild-Type | 17.7[7][8] | ||
| Alrizomadlin | AGS | Gastric Adenocarcinoma | Wild-Type | 18.9 ± 15.6[10] | <1[10][11] |
| MKN45 | Gastric Adenocarcinoma | Wild-Type | 103.5 ± 18.3[10] | ||
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 26.8[12] | ||
| Navtemadlin | HCT116 | Colorectal Carcinoma | Wild-Type | 10[13] | 0.045[13][14] |
| SJSA-1 | Osteosarcoma | Wild-Type | 9.1[14] |
Clinical Performance: Efficacy and Safety in Human Trials
Second-generation MDM2 inhibitors have undergone extensive clinical evaluation, demonstrating promising antitumor activity in various malignancies, particularly in patients with wild-type p53. The following table provides a snapshot of their clinical performance.
Table 3: Clinical Trial Outcomes of Second-Generation MDM2 Inhibitors
| Compound | Indication | Phase | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Common Grade ≥3 Adverse Events |
| Idasanutlin | Relapsed/Refractory AML (with Cytarabine) | III | 38.8%[4][15] | 8.3 months[15] | Diarrhea, Febrile Neutropenia, Nausea[4][15] |
| Siremadlin | Advanced Solid Tumors | I | 10.3%[16] | 5.6 months[16] | Thrombocytopenia, Neutropenia[16] |
| Acute Myeloid Leukemia | I | 20-22.2% (depending on regimen)[16] | - | Thrombocytopenia, Neutropenia, Tumor Lysis Syndrome[16] | |
| Milademetan | Dedifferentiated Liposarcoma | III | - | 3.6 months[17] | Thrombocytopenia (39.5%), Neutropenia (25.5%), Anemia (18.6%)[17] |
| Advanced Solid Tumors (MDM2-amplified) | II | 19.4% (1 confirmed PR)[18] | 3.5 months[18] | Thrombocytopenia, Neutropenia, Anemia, Leukopenia, Diarrhea[18] | |
| Alrizomadlin | Salivary Gland Cancers (monotherapy) | I/II | 13%[19] | - | - |
| Melanoma (relapsed/refractory) | II | 24.1%[20] | - | - | |
| Unresectable/Metastatic Melanoma (with Pembrolizumab) | II | 23.1% (confirmed)[21] | - | Anemia, Thrombocytopenia, Neutropenia, Vomiting, Diarrhea[21] | |
| Navtemadlin | Advanced Solid Tumors or Multiple Myeloma | I | No responses, stable disease observed[22] | - | Thrombocytopenia, Neutropenia[22] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of MDM2 inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
96-well plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the MDM2 inhibitor for the desired time period (e.g., 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions by using an antibody to pull down a specific protein and its binding partners.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific to the target protein (e.g., anti-MDM2)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse treated or untreated cells with ice-cold lysis buffer.
-
Pre-clearing (Optional): Incubate the cell lysate with beads alone to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody for several hours or overnight at 4°C.
-
Capture of Immune Complexes: Add Protein A/G beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the target protein and its expected binding partner (e.g., anti-p53).
References
- 1. mdpi.com [mdpi.com]
- 2. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme | PLOS One [journals.plos.org]
- 3. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idasanutlin plus cytarabine in relapsed or refractory acute myeloid leukemia: results of the MIRROS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Predictive gene signatures determine tumor sensitivity to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alrizomadlin | APG-115 | MDM2 inhibitor | apoptosis | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Navtemadlin (AMG-232) | MDM2-p53 inhibitor | Probechem Biochemicals [probechem.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Press Release: Rain Oncology Announces Topline Results from Phase 3 MANTRA Trial of Milademetan for the Treatment of Dedifferentiated Liposarcoma [rainoncology.com]
- 18. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel MDM2 Inhibitor Shows Activity in Salivary Gland Cancers - The ASCO Post [ascopost.com]
- 20. cancernetwork.com [cancernetwork.com]
- 21. ascopubs.org [ascopubs.org]
- 22. Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between RG7388 and Other p53 Activators
For Researchers, Scientists, and Drug Development Professionals
The reactivation of the p53 tumor suppressor pathway by inhibiting its primary negative regulator, MDM2, represents a promising strategy in cancer therapy. RG7388 (idasanutlin), a potent and selective second-generation MDM2 inhibitor, has shown significant promise in clinical development. However, the emergence of drug resistance is a critical challenge. This guide provides a comparative analysis of cross-resistance between this compound and other p53 activators, supported by experimental data, to inform future research and clinical strategies.
Mechanisms of Resistance to MDM2 Inhibitors
The predominant mechanism of acquired resistance to MDM2 inhibitors, including this compound, is the mutation of the TP53 gene.[1][2][3] Cancer cells with wild-type p53 are initially sensitive to MDM2 inhibition, which leads to p53 stabilization, cell cycle arrest, and apoptosis.[4][5] However, prolonged exposure to these agents can select for or induce mutations in the p53 DNA-binding domain, rendering the p53 protein non-functional.[1] This loss of functional p53 leads to broad cross-resistance to other MDM2 inhibitors that rely on a wild-type p53 for their anti-cancer activity.
Other, less common, p53-independent resistance mechanisms have been reported, such as the upregulation of anti-apoptotic proteins or the activation of bypass signaling pathways.
Comparative Efficacy of this compound and Other p53 Activators
The following tables summarize the in vitro efficacy of this compound in comparison to other p53 activators in both sensitive (p53 wild-type) and resistant (p53 mutant) cancer cell lines.
Table 1: Comparative Growth Inhibition (GI₅₀) of this compound and Nutlin-3 (B1677040) in Ovarian Cancer Cell Lines
| Cell Line | Histological Subtype | TP53 Status | This compound GI₅₀ (μM) | Nutlin-3 GI₅₀ (μM) |
| A2780 | Endometrioid Adenocarcinoma | Wild-Type | 0.253 ± 0.073 | 1.76 ± 0.51 |
| OAW42 | Cystadenocarcinoma | Wild-Type | Not specified | Not specified |
| OV-90 | Serous Adenocarcinoma | Wild-Type | Not specified | Not specified |
| OVCAR-3 | Adenocarcinoma | Mutant | >10 | >30 |
| SKOV-3 | Adenocarcinoma | Null | >10 | >30 |
Data adapted from a pre-clinical study on ovarian cancer cell lines.[6] The GI₅₀ values represent the concentration of the drug that causes 50% growth inhibition.
Table 2: Cross-Resistance Profile of a Nutlin-3 Resistant Cell Line
| Cell Line | Drug | IC₅₀ (μM) | Fold Resistance |
| A549 (Parental) | Nutlin-3 | 7.7 | - |
| A549.R2 (Resistant) | Nutlin-3 | 22.2 | 2.9 |
| A549 (Parental) | This compound (idasanutlin) | 8.45 | - |
| A549.R2 (Resistant) | This compound (idasanutlin) | 16.04 | 1.9 |
Data from a study on acquired nutlin-3 resistance in non-small cell lung cancer cells. The resistant cell line (A549.R2) harbors acquired TP53 mutations.
Experimental Protocols
Generation of Drug-Resistant Cell Lines
A common method for developing drug-resistant cell lines is through continuous exposure to escalating concentrations of the drug.[7][8][9][10]
Protocol:
-
Initial Culture: Culture the parental cancer cell line (with wild-type p53) in standard growth medium.
-
Drug Exposure: Introduce the MDM2 inhibitor (e.g., this compound) at a sub-lethal concentration (e.g., IC₂₀ - IC₃₀).
-
Dose Escalation: Gradually increase the drug concentration in the culture medium as the cells adapt and resume proliferation. This is typically done in a stepwise manner over several weeks to months.
-
Selection of Resistant Clones: Isolate and expand single-cell clones that demonstrate sustained growth at high drug concentrations.
-
Confirmation of Resistance: Determine the IC₅₀ value of the resistant clones and compare it to the parental cell line using a cell viability assay. A significant increase in the IC₅₀ value confirms the resistant phenotype.
-
Mechanism Analysis: Characterize the molecular mechanism of resistance, primarily by sequencing the TP53 gene to identify any acquired mutations.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the p53 activators (e.g., this compound, Nutlin-3a) for a specified period (e.g., 48-72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC₅₀ values.
Visualizing the Landscape of p53 Activation and Resistance
p53 Signaling Pathway and MDM2 Inhibition
This diagram illustrates the central role of p53 and the mechanism of action of MDM2 inhibitors like this compound.
Caption: The p53 signaling pathway and the mechanism of MDM2 inhibitors.
Experimental Workflow for Cross-Resistance Studies
This workflow outlines the key steps in investigating cross-resistance between different p53 activators.
Caption: Workflow for studying cross-resistance to p53 activators.
Logical Relationship of Cross-Resistance
This diagram illustrates the logical flow of how resistance to one MDM2 inhibitor leads to cross-resistance to others.
Caption: The logical progression from treatment to cross-resistance.
Conclusion
The development of resistance to this compound and other MDM2 inhibitors is a significant clinical hurdle, primarily driven by the acquisition of TP53 mutations. This mechanism confers broad cross-resistance to other agents that share a p53-dependent mode of action. The data presented in this guide underscore the critical importance of p53 status as a predictive biomarker for sensitivity to MDM2 inhibitors. Future strategies to overcome resistance may include combination therapies that can induce cell death through p53-independent mechanisms or the development of novel agents that can restore function to mutant p53. A thorough understanding of the molecular basis of resistance is paramount for the rational design of next-generation therapeutic approaches targeting the p53 pathway.
References
- 1. New Insights into Chemoresistance Mediated by Mdm2 Inhibitors: The Benefits of Targeted Therapy over Common Cytostatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the antitumor effects of an MDM2 inhibitor, nutlin-3, in feline lymphoma cell lines with or without p53 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical efficacy and synergistic potential of the MDM2-p53 antagonists, Nutlin-3 and this compound, as single agents and in combined treatment with cisplatin in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating Biomarkers for Predicting RG7388 Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to RG7388 (idasanutlin), a second-generation MDM2 inhibitor. We present experimental data, detailed protocols for biomarker validation, and visual representations of the key signaling pathways and experimental workflows to aid researchers in the effective preclinical and clinical assessment of this targeted therapy.
Introduction to this compound (Idasanutlin)
This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] In cancer cells with wild-type TP53, the tumor suppressor protein p53 is often inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[3][4] By binding to MDM2 in the p53-binding pocket, this compound prevents this interaction, leading to the stabilization and activation of p53.[1][5] This in turn induces the transcription of p53 target genes involved in cell cycle arrest, apoptosis, and senescence, ultimately leading to tumor growth inhibition.[6][7] this compound has demonstrated superior potency and an improved pharmacokinetic profile compared to its predecessor, RG7112, a first-generation nutlin.[2][8]
Key Biomarkers for this compound Sensitivity
The primary determinant of sensitivity to this compound is the functional status of the p53 pathway. Consequently, the most critical biomarkers are those that directly assess the integrity of this pathway.
TP53 Gene Mutation Status
The presence of a wild-type (WT) TP53 gene is the most significant predictor of sensitivity to this compound.[9][10] Cancer cells with mutated TP53 are largely resistant to the effects of MDM2 inhibition as the p53 protein is non-functional.[5][9]
MDM2 Gene Amplification and Protein Expression
Amplification of the MDM2 gene and subsequent overexpression of the MDM2 protein can be an indicator of tumor reliance on the MDM2-p53 regulatory loop for survival, a concept known as oncogene addiction.[11] Therefore, high MDM2 levels may predict a favorable response to this compound in TP53 wild-type tumors.[11][12]
Comparative Performance of this compound
The potency of this compound has been evaluated in numerous cancer cell lines and compared to other MDM2 inhibitors, most notably the first-generation compound Nutlin-3a.
Table 1: Comparative IC50 Values of this compound and Nutlin-3a in Ovarian Cancer Cell Lines [9][12]
| Cell Line | TP53 Status | This compound GI50 (nM) | Nutlin-3a GI50 (µM) |
| A2780 | Wild-Type | 253.3 ± 73.1 | 1.76 ± 0.51 |
| IGROV-1 | Wild-Type | Not specified | Not specified |
| OVCAR-3 | Mutant | >10,000 | >30 |
| SKOV3 | Null | >10,000 | >30 |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines [13][14]
| Cell Line | Cancer Type | TP53 Status | This compound IC50 (µM) |
| SJSA-1 | Osteosarcoma | Wild-Type | 0.01 |
| HCT116 | Colon Cancer | Wild-Type | 0.01 |
| RKO | Colon Cancer | Wild-Type | Not specified |
| SW480 | Colon Cancer | Mutant | Not specified |
| MDA-MB-435 | Melanoma | Mutant | Not specified |
Experimental Protocols for Biomarker Validation
Accurate validation of these biomarkers is crucial for patient stratification and predicting therapeutic response.
Western Blot for p53 Pathway Activation
This protocol is for assessing the protein levels of p53, MDM2, and the downstream p53 target, p21, following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-MDM2, anti-p21, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cancer cells with this compound at various concentrations and time points. Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[15][16]
TP53 Gene Sequencing
This protocol outlines the steps for identifying mutations in the TP53 gene.
Materials:
-
DNA extraction kit
-
PCR primers for TP53 exons (typically exons 5-8 where most mutations cluster)[17]
-
Taq DNA polymerase and dNTPs
-
PCR purification kit
-
Sanger sequencing or Next-Generation Sequencing (NGS) platform
Procedure:
-
DNA Extraction: Isolate genomic DNA from tumor tissue or cell lines.
-
PCR Amplification: Amplify the coding regions of the TP53 gene using specific primers.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sequencing:
-
Data Analysis: Align the sequencing data to the reference human genome to identify any mutations in the TP53 gene.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures can enhance understanding and application.
References
- 1. MDM2 inhibitor this compound potently inhibits tumors by activating p53 pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Resistance against the MDM2 Inhibitor this compound in Glioblastoma Cells by the MEK Inhibitor Trametinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivation of p53 via MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53-tumor-suppressor-fragment.com [p53-tumor-suppressor-fragment.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pre-clinical efficacy and synergistic potential of the MDM2-p53 antagonists, Nutlin-3 and this compound, as single agents and in combined treatment with cisplatin in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acute myeloid leukemia patients’ clinical response to idasanutlin (this compound) is associated with pre-treatment MDM2 protein expression in leukemic blasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. TP53 Mutation Detection by SSCP and Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 18. Ultra-Sensitive TP53 Sequencing for Cancer Detection Reveals Progressive Clonal Selection in Normal Tissue over a Century of Human Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medaysis.com [medaysis.com]
Safety Operating Guide
Essential Safety and Handling Guide for RG7388 (Idasanutlin)
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical information for the handling of RG7388 (Idasanutlin), a potent and selective MDM2 inhibitor. Adherence to these guidelines is essential to ensure the safety of researchers and the integrity of experiments.
Personal Protective Equipment (PPE)
Due to its potent biological activity, this compound should be handled with caution. The following personal protective equipment is mandatory when working with this compound in solid form or in solution.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against chemical permeation and protects in case of a breach in the outer glove. |
| Body Protection | Lab Coat/Gown | Disposable, solid-front, back-closure gown made of a low-permeability fabric. | Prevents contamination of personal clothing and skin contact. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved Respirator | An N95 respirator is recommended for handling the solid compound. A fit-tested N95 or higher-level respirator should be used when there is a potential for aerosolization. | Prevents inhalation of the powdered compound. |
Operational Handling Plan
2.1. Preparation and Storage
All handling of the solid form of this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
| Parameter | Specification | Source |
| Storage Temperature (Solid) | -20°C | [1][2] |
| Storage Temperature (In Solvent) | -80°C (up to 6 months), -20°C (up to 1 month) | [1] |
| Recommended Solvents | DMSO (up to 100 mg/mL), Ethanol (up to 8 mg/mL) | [3] |
| Stability | ≥ 4 years (solid, at -20°C) | [3] |
2.2. Stock Solution Preparation Protocol
The following is a general protocol for preparing a stock solution of this compound. Always refer to your specific experimental requirements.
-
Pre-weighing: Tare a sterile, conical tube on a calibrated analytical balance within a chemical fume hood.
-
Aliquotting: Carefully add the desired amount of solid this compound to the tube.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired concentration.
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Storage: Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Disposal Plan
As a potent investigational drug, this compound and all materials that have come into contact with it must be disposed of as hazardous waste.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, pipette tips, and empty vials, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated hazardous waste container. Do not dispose of down the drain.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated with an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a rinse with 70% ethanol).
-
Institutional Guidelines: Follow all local and institutional guidelines for the disposal of hazardous chemical waste.
This compound Mechanism of Action: The p53-MDM2 Signaling Pathway
This compound is a small molecule inhibitor of the MDM2-p53 interaction.[1] In normal cells, the tumor suppressor protein p53 is kept at low levels by MDM2, which targets p53 for degradation.[4] In many cancer cells with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions. This compound binds to MDM2 in the same pocket that p53 would normally bind to, thereby preventing the MDM2-p53 interaction.[1][5] This leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis (programmed cell death), and inhibition of tumor growth.[2][6]
Caption: this compound inhibits the MDM2-mediated degradation of p53, leading to p53 activation.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line/Assay | Source |
| IC₅₀ (p53-MDM2 Binding) | 6 nM | Cell-free HTRF assay | [7] |
| IC₅₀ (Cell Proliferation) | 30 nM | Cancer cells with wild-type p53 | [7] |
| IC₅₀ (SJSA1 cells) | 0.01 µM | MTT assay | [7] |
| IC₅₀ (HCT116 cells) | 0.01 µM | MTT assay | [7] |
Experimental Protocols Cited
The information provided in this document is based on standard laboratory safety practices and data from the following types of experimental protocols:
-
Cell-Free Homogeneous Time-Resolved Fluorescence (HTRF) Assay: Used to determine the IC₅₀ of this compound for the inhibition of the p53-MDM2 interaction. This assay measures the proximity of two molecules labeled with fluorescent dyes.[7]
-
Cell Proliferation (MTT) Assay: A colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation. This was used to determine the IC₅₀ of this compound on cancer cell lines.[7]
-
Western Blot Analysis: A technique used to detect specific proteins in a sample. This was used to confirm the stabilization of p53 and the upregulation of its downstream targets like p21 in response to this compound treatment.[6]
References
- 1. invivochem.net [invivochem.net]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. MDM2 inhibitor this compound potently inhibits tumors by activating p53 pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
